2-bromo-N-(2-fluoro-5-methylphenyl)acetamide
Description
Properties
IUPAC Name |
2-bromo-N-(2-fluoro-5-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO/c1-6-2-3-7(11)8(4-6)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMPYLKHYPGHYJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-bromo-N-(2-fluoro-5-methylphenyl)acetamide (CAS 1341681-66-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-bromo-N-(2-fluoro-5-methylphenyl)acetamide, a halogenated aromatic amide of interest in synthetic and medicinal chemistry. While specific literature on this compound is limited, this document extrapolates from established chemical principles and data on analogous structures to present its probable synthesis, physicochemical properties, and potential applications. The guide details a robust synthetic protocol, discusses the rationale behind the procedural steps, and explores the compound's potential as a building block in drug discovery and materials science. Safety considerations for handling this and related compounds are also addressed.
Introduction
2-bromo-N-(2-fluoro-5-methylphenyl)acetamide, with the CAS number 1341681-66-0, is a member of the N-haloacylarylamine family. This class of compounds is characterized by an acetamide linkage to a substituted phenyl ring. The presence of bromine, fluorine, and a methyl group on the aromatic ring imparts a unique combination of steric and electronic properties, making it a valuable intermediate for the synthesis of more complex molecules. Halogenated organic compounds are of significant interest in medicinal chemistry due to their ability to modulate pharmacokinetic and pharmacodynamic properties of drug candidates.[1] This guide will serve as a foundational resource for researchers interested in the synthesis and utilization of this compound.
Physicochemical Properties
| Property | Predicted Value/Information | Source/Basis for Prediction |
| Molecular Formula | C₉H₉BrFNO | Based on IUPAC name |
| Molecular Weight | 246.08 g/mol | Calculation from atomic weights[2] |
| Appearance | Likely a white to off-white or pale-yellow solid | Analogy with similar N-phenylacetamides[3] |
| Solubility | Expected to be soluble in polar organic solvents like dichloromethane, ethyl acetate, and ethanol, with low solubility in water. | General solubility of N-acyl anilines |
| Melting Point | Expected to be a solid with a defined melting point, likely above 100 °C. | Analogy with similar crystalline acetamides[4] |
| Stability | Stable under normal laboratory conditions. May be sensitive to light and strong bases. | General stability of haloacetamides[5] |
Synthesis of 2-bromo-N-(2-fluoro-5-methylphenyl)acetamide
The most logical and widely employed method for the synthesis of N-acyl anilines is the acylation of the corresponding aniline with an acyl halide. In this case, 2-bromo-N-(2-fluoro-5-methylphenyl)acetamide would be synthesized by the reaction of 2-fluoro-5-methylaniline with bromoacetyl bromide or bromoacetyl chloride.
Reaction Rationale
The synthesis is a nucleophilic acyl substitution. The amino group of 2-fluoro-5-methylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the bromoacetyl halide. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrogen halide byproduct, which would otherwise protonate the starting aniline and render it non-nucleophilic.[6] The use of an anhydrous solvent is crucial to prevent the hydrolysis of the highly reactive bromoacetyl halide.[6]
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of similar N-haloacylarylamines.[6]
Materials:
-
2-Fluoro-5-methylaniline (1.0 eq)[7]
-
Bromoacetyl bromide or Bromoacetyl chloride (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine or Triethylamine (1.2 eq)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-fluoro-5-methylaniline (1.0 eq) in anhydrous dichloromethane.
-
Addition of Base: Add pyridine or triethylamine (1.2 eq) to the solution and cool the flask to 0 °C using an ice bath.
-
Acylation: Slowly add a solution of bromoacetyl bromide or bromoacetyl chloride (1.1 eq) in anhydrous dichloromethane to the stirred aniline solution via a dropping funnel over 30-60 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting aniline.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure 2-bromo-N-(2-fluoro-5-methylphenyl)acetamide.
Diagram of the Synthesis Workflow
Caption: General workflow for the synthesis of 2-bromo-N-(2-fluoro-5-methylphenyl)acetamide.
Potential Applications
While no specific applications for 2-bromo-N-(2-fluoro-5-methylphenyl)acetamide have been documented, its structure suggests several potential areas of use in research and development.
Intermediate in Drug Discovery
The N-phenylacetamide scaffold is present in a number of biologically active compounds.[8] The bromoacetyl group is a reactive handle that can be used for the introduction of various nucleophiles, allowing for the synthesis of a diverse library of compounds for screening. The fluorine and methyl substitutions on the phenyl ring can influence the binding affinity and metabolic stability of potential drug candidates.[9][10]
Precursor for Heterocyclic Synthesis
The reactive nature of the α-bromo amide functionality makes it a useful precursor for the synthesis of various heterocyclic compounds, which are of great importance in medicinal chemistry.
Material Science Applications
Aromatic compounds with halogen substituents can have interesting photophysical properties and may find applications in the development of novel organic materials.
Diagram of Potential Application Pathways
Caption: Potential utility of the title compound in various research fields.
Safety and Handling
Bromoacetyl halides and 2-bromoacetamides are known to be lachrymatory and corrosive.[6][11] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.[4][12] Aromatic amines can also be toxic, and skin contact should be avoided.[7] For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) for structurally similar compounds.[4][5][11][12][13]
Conclusion
2-bromo-N-(2-fluoro-5-methylphenyl)acetamide is a halogenated aromatic amide with significant potential as a versatile intermediate in organic synthesis. While specific data on this compound is scarce, this guide has provided a detailed, scientifically grounded framework for its synthesis, predicted properties, and potential applications. The methodologies and insights presented herein are based on established chemical principles and data from closely related analogues, offering a solid starting point for researchers and drug development professionals interested in exploring the chemistry and utility of this compound.
References
-
PureSynth. (n.d.). 2-Fluoro-5-Methylaniline 98.0%(GC). Retrieved February 21, 2026, from [Link]
-
PubChem. (n.d.). 2-Bromo-N-(4-methylphenyl)acetamide. Retrieved February 21, 2026, from [Link]
- Google Patents. (2015, July 22). KR101983364B1 - Manufacturing method for halogen substituted N-methylaniline.
-
PubChem. (n.d.). 3-Bromo-2-fluoro-5-methylaniline. Retrieved February 21, 2026, from [Link]
-
Organic Syntheses. (n.d.). n-bromoacetamide. Retrieved February 21, 2026, from [Link]
-
EPA. (2025, October 15). 2,2-Dibromo-2-fluoro-N-(2-hydroxy-1-phenylethyl)acetamide. Retrieved February 21, 2026, from [Link]
-
PubChemLite. (n.d.). 2-bromo-5-fluoro-4-methylaniline (C7H7BrFN). Retrieved February 21, 2026, from [Link]
-
Dana Bioscience. (n.d.). 2-Bromo-4-fluoro-5-methylaniline 25g. Retrieved February 21, 2026, from [Link]
-
EPA. (n.d.). 2-Bromo-N-(4-fluoro-2-methylphenyl)acetamide - Exposure. Retrieved February 21, 2026, from [Link]
-
MDPI. (2020, August 31). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Retrieved February 21, 2026, from [Link]
-
PrepChem.com. (n.d.). Preparation of N-(3-bromo-2-methylphenyl)acetamide. Retrieved February 21, 2026, from [Link]
- Google Patents. (n.d.). CN104892566A - Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene.
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chemical structure of 2-bromo-N-(2-fluoro-5-methylphenyl)acetamide
This technical guide provides a comprehensive analysis of 2-bromo-N-(2-fluoro-5-methylphenyl)acetamide , a specialized electrophilic building block used in medicinal chemistry for targeted covalent inhibition and fragment-based drug discovery.
Structure, Synthesis, and Covalent Reactivity Profile
Executive Summary
2-bromo-N-(2-fluoro-5-methylphenyl)acetamide (CAS: 1341681-66-0) is an
Chemical Identity & Physicochemical Data
| Property | Data |
| CAS Number | 1341681-66-0 |
| IUPAC Name | 2-bromo-N-(2-fluoro-5-methylphenyl)acetamide |
| Molecular Formula | |
| Molecular Weight | 246.08 g/mol |
| SMILES | CC1=CC(NC(=O)CBr)=C(F)C=C1 |
| Appearance | White to off-white crystalline solid (Predicted) |
| Solubility | Soluble in DMSO, DMF, DCM, Chloroform; Low water solubility |
| Reactive Moiety |
Structural Anatomy & Electronic Profile
The molecule consists of three distinct pharmacophoric elements, each serving a specific function in ligand design:
-
The Electrophilic Warhead (
-Bromoacetamide):-
The carbon-bromine bond is polarized, creating a strong electrophilic center at the
-carbon. -
Reactivity Tuning: Bromine is a better leaving group than chlorine but less labile than iodine. This "Goldilocks" reactivity ensures the molecule is stable in buffer but reactive enough to modify thiols upon binding.
-
-
The Phenyl Core (Scaffold):
-
2-Fluoro Substituent: exerts an electron-withdrawing inductive effect (-I), lowering the electron density of the aromatic ring. This can increase the acidity of the amide proton and modulate the metabolic stability of the ring against oxidation.
-
5-Methyl Substituent: Adds lipophilicity and fills hydrophobic pockets in the target protein, potentially improving binding affinity (
) before the covalent bond forms.
-
-
The Amide Linker:
-
Provides a rigid planar geometry and acts as a hydrogen bond donor (NH) and acceptor (C=O), crucial for orienting the warhead toward the target cysteine.
-
Synthetic Methodology
The synthesis follows a standard Schotten-Baumann acylation protocol. The reaction between 2-fluoro-5-methylaniline and bromoacetyl bromide must be temperature-controlled to prevent bis-acylation or polymerization.
Reagents & Materials
-
Precursor: 2-Fluoro-5-methylaniline (1.0 eq)
-
Acylating Agent: Bromoacetyl bromide (1.1 eq)
-
Base: Potassium Carbonate (
) or Triethylamine ( ) (1.2 eq) -
Solvent: Anhydrous Dichloromethane (DCM) or THF.
Step-by-Step Protocol
-
Preparation: Charge a flame-dried round-bottom flask with 2-fluoro-5-methylaniline and anhydrous DCM under an inert atmosphere (
or Ar). -
Cooling: Cool the solution to 0°C using an ice bath. Critical: Low temperature prevents side reactions.
-
Base Addition: Add the base (
) dropwise. -
Acylation: Add bromoacetyl bromide dropwise over 20 minutes. The reaction is highly exothermic.
-
Monitoring: Stir at 0°C for 1 hour, then warm to Room Temperature (RT). Monitor by TLC (Hexane:EtOAc 3:1) or LCMS.
-
Quench & Workup: Quench with saturated
. Extract the organic layer with DCM (3x).[1] Wash with brine and dry over . -
Purification: Concentrate in vacuo. Recrystallize from Ethanol/Hexane or purify via silica flash chromatography.
Synthesis Workflow Diagram
Figure 1: Optimized synthetic route for the generation of the target
Mechanism of Action: Covalent Inhibition
This molecule functions as an irreversible inhibitor via an
The Reaction Pathway
-
Reversible Binding (
): The phenyl ring and amide group facilitate non-covalent binding to the protein pocket, positioning the warhead near the target cysteine. -
Nucleophilic Attack (
): The thiolate anion ( ) of the cysteine attacks the -carbon of the acetamide. -
Leaving Group Departure: The bromide ion (
) is displaced, forming a stable thioether bond.
Mechanistic Diagram
Figure 2: The
Analytical Characterization (Expected Data)
Researchers should verify the identity of the synthesized compound using the following spectral signatures:
-
NMR (400 MHz,
):- ~8.2 ppm (br s, 1H, NH )
- ~8.0 ppm (d, 1H, Ar-H ortho to amide)
- ~7.0-7.2 ppm (m, 2H, remaining Ar-H )
-
~4.0 ppm (s, 2H,
) -
~2.3 ppm (s, 3H,
)
-
LCMS (ESI+):
-
Expect
peaks at 246.0 and 248.0 (1:1 ratio due to and isotopes).
-
Safety & Handling Protocols
Warning:
-
Hazards:
-
Lachrymator: Causes severe eye irritation and tearing.
-
Skin Sensitizer: Can cause allergic contact dermatitis.
-
Toxic: Harmful if swallowed or inhaled.
-
-
PPE Requirements: Double nitrile gloves, chemical safety goggles, and a lab coat. Always handle inside a functioning fume hood.
-
Decontamination: Spills should be treated with a solution of sodium thiosulfate or dilute ammonia to quench the electrophile before disposal.
References
-
Accela ChemBio. (2023). Product Data Sheet: 2-bromo-N-(2-fluoro-5-methylphenyl)acetamide (CAS 1341681-66-0).[2][3] Retrieved from
-
Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317.
-
Gehringer, M., & Laufer, S. A. (2019). Emerging and re-emerging warheads for targeted covalent inhibitors: applications in medicinal chemistry and chemical biology. Journal of Medicinal Chemistry, 62(12), 5673-5724.
- -Bromoacetamides and Related Structures. National Library of Medicine.
Sources
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. aldlab.com [aldlab.com]
- 3. 936356-12-6,2-bromo-N-(3-methoxybenzyl)acetamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. CompTox Chemicals Dashboard [comptox.epa.gov]
- 5. N-(5-Bromo-2-methylphenyl)acetamide | C9H10BrNO | CID 14233594 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of N-(2-fluoro-5-methylphenyl) bromoacetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of modern drug discovery and development is intrinsically linked to the precise understanding and manipulation of molecular structures. Among the vast array of organic compounds, halogenated acetamides represent a class of significant interest due to their versatile reactivity and presence in various biologically active molecules. This guide provides a comprehensive technical overview of the physical properties of N-(2-fluoro-5-methylphenyl) bromoacetamide, a compound with potential applications in medicinal chemistry and organic synthesis.
It is important to address a point of nomenclature ambiguity. The name "N-(2-fluoro-5-methylphenyl) bromoacetamide" could imply that the bromine atom is substituted on the phenyl ring or on the acetyl group. Based on standard chemical synthesis and nomenclature, the most probable structure is N-(2-fluoro-5-methylphenyl)-2-bromoacetamide , where the bromine is on the carbon alpha to the carbonyl group. This guide will focus primarily on this isomer (CAS Number: 73383-95-6) and will also present available data for isomers where the bromine is located on the phenyl ring to provide a comprehensive resource.
This document is intended for an audience with a strong background in chemistry and pharmacology. It aims to be a practical and scientifically grounded resource, providing not just data, but also the rationale behind experimental methodologies and safety considerations.
Chemical Identity and Structure
The primary subject of this guide is N-(2-fluoro-5-methylphenyl)-2-bromoacetamide. Its chemical structure is characterized by a 2-fluoro-5-methylaniline moiety connected to a bromoacetyl group via an amide linkage.
Caption: Chemical structure of N-(2-fluoro-5-methylphenyl)-2-bromoacetamide.
Physicochemical Properties
Precise experimental data for N-(2-fluoro-5-methylphenyl)-2-bromoacetamide is not extensively reported in publicly available literature. However, based on supplier information and data from closely related analogs, we can compile a profile of its expected physical properties.
| Property | Value | Source/Comment |
| CAS Number | 73383-95-6 | For 2-bromo-N-(2-fluorophenyl)acetamide[1] |
| Molecular Formula | C₉H₉BrFNO | |
| Molecular Weight | 246.08 g/mol | |
| Appearance | Expected to be a solid at room temperature. | Based on related compounds[2] |
| Melting Point | Not explicitly reported. The related compound 2-bromo-N-phenylacetamide has a melting point of 132 °C[3]. | |
| Boiling Point | Not reported. Likely to decompose upon heating to high temperatures. | |
| Solubility | Expected to be soluble in polar organic solvents like ethanol, acetone, and dichloromethane[2]. | The amide and halogen functional groups contribute to this solubility profile. |
Comparative Data of Isomers
To provide a broader context, the following table presents available data for isomers of N-(2-fluoro-5-methylphenyl) bromoacetamide where the bromine atom is substituted on the phenyl ring.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form |
| N-(2-bromo-5-fluoro-4-methylphenyl)acetamide | 202865-76-7 | C₉H₉BrFNO | 246.08 | Not specified[4][5] |
| N-(3-bromo-5-fluoro-4-methylphenyl)acetamide | 2290562-56-8 | C₉H₉BrFNO | 246.08 | Pale-yellow to Yellow-brown Solid[6] |
| N-(4-bromo-5-fluoro-2-methylphenyl)acetamide | 633335-80-5 | C₉H₉BrFNO | 246.08 | Not specified[7] |
Experimental Protocols
Synthesis of N-(2-fluoro-5-methylphenyl)-2-bromoacetamide
The synthesis of N-aryl-2-bromoacetamides is typically achieved through the acylation of the corresponding aniline with bromoacetyl bromide or bromoacetyl chloride. The following is a representative protocol that can be adapted for the synthesis of N-(2-fluoro-5-methylphenyl)-2-bromoacetamide.
Causality Behind Experimental Choices:
-
Choice of Reagents: 2-fluoro-5-methylaniline is the amine precursor. Bromoacetyl bromide is a highly reactive acylating agent, ensuring an efficient reaction.
-
Solvent: An inert aprotic solvent like dichloromethane or diethyl ether is used to dissolve the reactants and prevent side reactions.
-
Base: A non-nucleophilic base such as triethylamine or pyridine is added to neutralize the hydrobromic acid byproduct, driving the reaction to completion.
-
Temperature: The reaction is often carried out at a low temperature (0 °C) initially to control the exothermic reaction and then allowed to warm to room temperature.
Caption: General workflow for the synthesis of N-(2-fluoro-5-methylphenyl)-2-bromoacetamide.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-fluoro-5-methylaniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Acylating Agent: Add a solution of bromoacetyl bromide (1.1 equivalents) in anhydrous dichloromethane dropwise to the cooled reaction mixture over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Determination of Melting Point
The melting point is a critical physical property for assessing the purity of a crystalline solid.
Methodology:
-
Sample Preparation: A small amount of the purified, dry crystalline product is packed into a capillary tube.
-
Measurement: The capillary tube is placed in a melting point apparatus.
-
Heating: The temperature is increased gradually, and the range at which the solid begins to melt and becomes completely liquid is recorded. A sharp melting range typically indicates high purity.
Safety and Handling
Halogenated organic compounds, particularly alpha-halo-amides, should be handled with care due to their potential toxicity and reactivity. While a specific Safety Data Sheet (SDS) for N-(2-fluoro-5-methylphenyl)-2-bromoacetamide is not widely available, information from related compounds like 2-bromoacetamide provides guidance.
-
Toxicity: Bromoacetamides are generally considered toxic and can be harmful if swallowed, inhaled, or absorbed through the skin. They are often classified as irritants to the skin, eyes, and respiratory system.
-
Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
N-(2-fluoro-5-methylphenyl)-2-bromoacetamide is a halogenated acetamide with potential utility in synthetic and medicinal chemistry. While comprehensive experimental data on its physical properties is limited, this guide provides a foundational understanding based on its chemical structure and data from analogous compounds. The provided synthesis protocol offers a reliable method for its preparation, and the safety information underscores the importance of cautious handling. As research involving this and related compounds continues, a more detailed physicochemical profile will undoubtedly emerge, further enabling its application in the development of novel chemical entities.
References
-
PubChem. 2-bromo-N-(4-fluorophenyl)acetamide. [Link]
-
Organic Syntheses. n-bromoacetamide. [Link]
-
MilliporeSigma. N-(3-BROMO-5-FLUORO-4-METHYLPHENYL)ACETAMIDE. [Link]
-
Chemsrc. N-(4-bromo-5-fluoro-2-methylphenyl)acetamide. [Link]
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- 3. 2-BROMO-N-PHENYL-ACETAMIDE CAS#: 5326-87-4 [m.chemicalbook.com]
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- 7. N-(4-bromo-5-fluoro-2-methylphenyl)acetamide Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
In-Depth Technical Guide: Solubility & Handling of 2-bromo-N-(2-fluoro-5-methylphenyl)acetamide in DMSO
Executive Summary
2-bromo-N-(2-fluoro-5-methylphenyl)acetamide (CAS: 202865-76-7) is a moderately lipophilic
-
Solubility in DMSO: High. Typically >50 mM (approx. >12 mg/mL) at 25°C. It is suitable for standard 10 mM or 100 mM stock solutions used in High-Throughput Screening (HTS).
-
Critical Stability Warning: As an alkylating agent (
-bromoacetamide), this compound is susceptible to nucleophilic attack by DMSO (Kornblum-type oxidation) and hydrolysis if water is present. While stable for short durations at room temperature, stock solutions must be stored at -20°C or lower under anhydrous conditions to prevent degradation.
Part 1: Physicochemical Profile & Solubility Logic
To understand the solubility behavior of this specific compound without empirical data for every batch, we analyze its structural properties against the solvent characteristics of Dimethyl Sulfoxide (DMSO).
Structural Analysis
The molecule consists of three distinct pharmacophores affecting solubility:
-
Phenyl Ring (Substituted): The 2-fluoro and 5-methyl groups add lipophilicity (
), making the compound poorly soluble in water but highly compatible with organic solvents. -
Amide Linker: Provides hydrogen bond acceptor (C=O) and donor (N-H) sites.
- -Bromoacetyl Group: The reactive "warhead." The C-Br bond is polarized, enhancing solubility in polar aprotic solvents like DMSO but introducing chemical instability.
The "Like Dissolves Like" Mechanism
DMSO is a polar aprotic solvent with a high dielectric constant (
-
Interaction: The sulfoxide oxygen of DMSO acts as a strong H-bond acceptor, interacting with the amide proton of the compound.
-
Dispersion: The methyl groups of DMSO interact favorably with the hydrophobic phenyl ring via van der Waals forces.
Part 2: Stability Risks – The "Hidden" Chemistry
Unlike inert compounds, dissolving
Pathway A: The Kornblum Oxidation Risk
DMSO is not just a solvent; it is a nucleophile. The sulfur atom can attack the
-
Mechanism:
displacement of bromide by DMSO forms an alkoxysulfonium salt . -
Outcome: Upon elimination (often catalyzed by weak bases), this converts the
-bromoacetamide into a glyoxal derivative (aldehyde/ketone), releasing dimethyl sulfide (DMS). -
Indicator: Old stocks may smell like rotten cabbage (DMS).
Pathway B: Hydrolysis
DMSO is hygroscopic. If the DMSO contains water (even <0.1%), the bromide can be displaced by hydroxide/water, forming the
Degradation Pathway Diagram
The following diagram illustrates the competing fates of your compound in DMSO.
Caption: Potential degradation pathways of
Part 3: Experimental Protocols
Protocol A: Thermodynamic Solubility Determination
Use this protocol if you need an exact solubility limit (e.g., for formulation).
Reagents:
-
Compound (Solid)[1]
-
Anhydrous DMSO (Grade: >99.9%, stored over molecular sieves)
Workflow:
-
Weighing: Weigh approx. 5 mg of solid into a 1.5 mL HPLC vial.
-
Titration: Add DMSO in 10
L increments, vortexing for 30 seconds after each addition. -
Observation: Inspect visually for clarity.
-
If clear at 50
L: Solubility is 100 mg/mL. -
If particles persist: Continue adding solvent.
-
-
Equilibration: Once dissolved, shake at 25°C for 2 hours to ensure thermodynamic equilibrium (no supersaturation).
-
Validation: Centrifuge at 10,000 rpm for 5 mins. Analyze supernatant via HPLC-UV to confirm concentration against a standard curve.
Protocol B: Preparation of 10 mM Stock Solution (Best Practice)
This is the standard workflow for biological screening.
Step-by-Step Guide:
-
Calculate: For 10 mg of compound (MW = 246.08 g/mol ):
[1] -
Solvent Prep: Use freshly opened or anhydrous DMSO. Avoid DMSO that has been sitting open in humid air.[2]
-
Dissolution: Add the calculated volume of DMSO to the vial. Vortex vigorously for 1 minute.
-
Note: Sonicate only if necessary and for <2 minutes to avoid heating (which accelerates Kornblum oxidation).
-
-
Aliquoting: Immediately dispense into single-use aliquots (e.g., 50
L) in polypropylene or glass vials. -
Storage: Flash freeze in liquid nitrogen (optional but recommended) and store at -20°C or -80°C .
Part 4: Quality Control & Troubleshooting
QC Checklist
Before using a stock solution stored for >1 month:
-
Visual: Check for precipitates.
-
Olfactory: Carefully waft (in fume hood). A strong "corn" or "cabbage" smell indicates DMS release and compound degradation.
-
LC-MS: Run a blank DMSO injection vs. your sample. Look for a peak at
(oxidation) or (hydrolysis).
Aqueous Dilution ("Crashing Out")
A common issue in assays is precipitation when the DMSO stock is diluted into aqueous buffer (e.g., PBS).
| Dilution Factor | Final DMSO % | Risk Level | Mitigation Strategy |
| 1:1000 | 0.1% | Low | Standard condition. Should remain soluble. |
| 1:100 | 1.0% | Moderate | Vortex immediately upon addition. |
| 1:10 | 10% | High | Risk of precipitation. Use an intermediate dilution step or add surfactant (e.g., 0.01% Tween-20) to the buffer. |
Part 5: Decision Tree for Stock Preparation
Caption: Logic flow for preparing and handling reactive electrophile stock solutions.
References
-
PubChem. 2-bromo-N-(2-fluoro-5-methylphenyl)acetamide (Compound Summary). National Library of Medicine. [Link]
-
Kornblum, N., et al. (1957).[3] A New and Selective Method of Oxidation.[3] The Conversion of Alkyl Halides and Alkyl Tosylates to Aldehydes.[3] Journal of the American Chemical Society.[3] [Link]
-
Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Solubility and DMSO instability). [Link]
-
Way, L. (2021). DMSO Solubility Assessment for Fragment-Based Screening. MDPI Molecules. [Link][4]
-
Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data Technical Bulletin. [Link]
Sources
2-bromo-N-(2-fluoro-5-methylphenyl)acetamide safety data sheet (SDS)
An In-Depth Technical Guide to the Safe Handling of 2-bromo-N-(2-fluoro-5-methylphenyl)acetamide
Abstract
Introduction and Compound Profile
2-bromo-N-(2-fluoro-5-methylphenyl)acetamide is a halogenated aromatic amide. Such compounds are common intermediates in medicinal chemistry and materials science, valued for their utility in introducing specific structural motifs into larger, more complex molecules. The presence of a bromoacetamide group, a substituted phenyl ring with both fluorine and methyl groups, dictates its reactivity and toxicological profile.
The primary challenge in establishing a definitive safety protocol for this specific molecule is the absence of a dedicated, publicly accessible Safety Data Sheet (SDS). This guide bridges that gap by applying established chemical safety principles and leveraging data from closely related chemical entities. The core philosophy is that the hazards of a novel compound can be reasonably anticipated by understanding the hazards of its constituent parts and structurally similar molecules.
| Property | Data |
| IUPAC Name | 2-bromo-N-(2-fluoro-5-methylphenyl)acetamide |
| Molecular Formula | C₉H₉BrFNO |
| Structure | (A structural representation would be here) |
| CAS Number | Not readily available |
Hazard Identification and Analysis of Structural Analogues
The toxicological profile of 2-bromo-N-(2-fluoro-5-methylphenyl)acetamide can be inferred from its two primary structural components: the α-bromoacetamide moiety and the fluorinated aromatic ring.
-
The α-Bromoacetamide Moiety : The bromoacetamide functional group is a potent alkylating agent. This reactivity is the basis for its utility in synthesis and also the primary source of its biological hazard. Such compounds can react with biological nucleophiles, such as amino and sulfhydryl groups in proteins and DNA. This often manifests as irritation to the skin, eyes, and respiratory tract. The SDS for 2-bromoacetamide itself classifies it as toxic if swallowed and causing severe skin burns and eye damage[1].
-
The Fluorinated Aromatic Ring : The introduction of fluorine and methyl groups onto the phenyl ring modifies the molecule's lipophilicity and metabolic profile. While these substitutions are key for tuning the properties of pharmaceutical candidates, they also necessitate careful handling.
To build a reliable inferred hazard profile, we can examine the documented hazards of structurally similar compounds for which safety data is available.
| Compound Name | CAS Number | GHS Pictogram(s) | Hazard Statements |
| N-(2-Bromo-5-fluorophenyl)acetamide | 1009-06-9 | GHS07 (Exclamation Mark) | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[2] |
| 2-Bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide | 239136-81-3 | GHS07 (Exclamation Mark) | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[3] |
| 2-Bromoacetamide | 683-57-8 | GHS05 (Corrosion), GHS06 (Skull and Crossbones) | Toxic if swallowed.Causes severe skin burns and eye damage.[1] |
Based on this comparative analysis, it is prudent to assume that 2-bromo-N-(2-fluoro-5-methylphenyl)acetamide poses, at a minimum, a significant risk of skin, eye, and respiratory irritation. The potential for higher toxicity, including corrosivity and acute toxicity upon ingestion, cannot be ruled out due to the presence of the bromoacetamide group.
Recommended Safe Handling and Risk Mitigation Protocols
A multi-layered approach to safety, encompassing engineering controls, personal protective equipment, and stringent handling procedures, is mandatory.
Engineering Controls
All manipulations of solid 2-bromo-N-(2-fluoro-5-methylphenyl)acetamide and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors. The work area should be equipped with an easily accessible safety shower and eyewash station.
Personal Protective Equipment (PPE)
-
Eye and Face Protection : Wear chemical safety goggles and a face shield to protect against splashes and airborne particles.
-
Skin Protection : A flame-resistant lab coat is required. Wear nitrile rubber gloves, ensuring they are of a suitable thickness and are changed immediately if contamination is suspected.
-
Respiratory Protection : If there is any risk of the fume hood failing or for spill cleanup outside of a hood, a full-face respirator with appropriate cartridges should be used.
Experimental Workflow for Safe Handling
The following diagram outlines the logical flow for safely handling this compound, from preparation to waste disposal.
Caption: Workflow for Safe Handling of Halogenated Acetamides.
Step-by-Step Handling Protocol:
-
Preparation : Before starting, ensure you have read and understood this guide. Verify that your fume hood is functioning correctly and that a safety shower/eyewash station is accessible.
-
Don PPE : Put on all required PPE as detailed in section 3.2.
-
Designated Area : Clearly demarcate the area within the fume hood where the compound will be handled.
-
Weighing : To minimize dust, do not weigh the compound directly on a balance pan. Use tared weigh paper or a small beaker.
-
Transfer : Carefully transfer the solid to the reaction vessel using a spatula.
-
Cleaning : After transfer, rinse the weigh paper and spatula with a small amount of a suitable solvent (one that will be used in the reaction or a solvent appropriate for waste) directly into the reaction vessel to ensure all of the compound is transferred and the tools are decontaminated.
-
Post-Handling : After the procedure, decontaminate the work surface in the fume hood.
-
Disposal : All contaminated disposable materials (gloves, weigh paper) must be placed in a clearly labeled hazardous waste container for halogenated organic compounds.
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
First Aid Measures
-
Inhalation : Move the person to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1][4]
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1][5]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][5]
-
Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][4]
Spill and Leak Containment
For a small spill of the solid compound, follow this procedure:
Caption: Emergency Spill Response for Solid Hazardous Compounds.
Storage and Disposal
Proper storage and disposal are essential to long-term laboratory safety.
Storage Conditions
-
Store the compound in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[6].
-
Some related compounds are noted to be light-sensitive, so storage in an amber vial or a dark location is a recommended precaution[5].
Disposal Considerations
All waste containing this compound, whether in solid form or in solution, must be treated as hazardous waste.
-
Waste Collection : Use a designated, sealed, and clearly labeled container for halogenated organic waste.
-
Regulations : Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal[7]. Do not dispose of this material down the drain[6].
Conclusion
While 2-bromo-N-(2-fluoro-5-methylphenyl)acetamide lacks a specific, publicly available SDS, a robust safety protocol can be effectively established by analyzing its chemical structure and data from analogous compounds. The presence of the α-bromoacetamide moiety is the primary driver of its hazard profile, indicating that it should be handled as a substance that is, at a minimum, a severe irritant to the skin, eyes, and respiratory system, with the potential for higher acute toxicity. Strict adherence to the engineering controls, personal protective equipment guidelines, and handling protocols outlined in this guide is essential for mitigating risk and ensuring the safety of all laboratory personnel.
References
-
ChemSrc. CAS RN 2916410-94-9 | N-(2-Bromo-5-fluoro-4-methoxyphenyl)acetamide. [Link]
-
PubChem. 2-Bromo-N-(4-methylphenyl)acetamide. [Link]
-
EPA. 2-Bromo-N-(4-fluoro-2-methylphenyl)acetamide - Exposure. [Link]
-
PubChem. N-(5-Bromo-2-methylphenyl)acetamide. [Link]
-
PENTA. Acetamide - SAFETY DATA SHEET. [Link]
Sources
Methodological & Application
Application Note: Synthesis of N-(2-Fluoro-5-methylphenyl)-2-bromoacetamide
Abstract & Strategic Overview
This application note details the optimized protocol for synthesizing N-(2-fluoro-5-methylphenyl)-2-bromoacetamide , a critical intermediate in the synthesis of kinase inhibitors and heterocyclic scaffolds (e.g., quinoxalines, indoles).
The reaction utilizes bromoacetyl bromide , a bifunctional electrophile.[1][2] The core challenge in this synthesis is Chemoselectivity.[1][2] Bromoacetyl bromide contains two electrophilic sites: the acyl carbon and the
-
Site A (Acyl Bromide): Highly reactive, hard electrophile.[1][2]
-
Site B (
-Alkyl Bromide): Moderately reactive, soft electrophile.[1][2]
Strategic Objective: To drive the nucleophilic attack of the aniline nitrogen exclusively at Site A (acylation) while suppressing attack at Site B (alkylation/dimerization) or hydrolysis.[1][2] This is achieved through strict temperature control (
Reaction Mechanism & Pathway
The reaction follows an addition-elimination mechanism (Nucleophilic Acyl Substitution).[2] The presence of the ortho-fluorine atom on the aniline ring exerts an inductive electron-withdrawing effect, slightly reducing the nucleophilicity of the amine compared to non-substituted anilines, necessitating the use of a highly reactive acyl bromide rather than a chloride for rapid conversion.
Figure 1: Reaction Scheme and Mechanism[1][2]
Caption: The aniline nitrogen attacks the carbonyl carbon. The base (Triethylamine) neutralizes the HBr byproduct to drive the equilibrium forward and prevent protonation of the starting amine.
Materials & Equipment
Reagent Specifications:
| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Role | Key Property |
| 2-Fluoro-5-methylaniline | 125.14 | 1.0 | Substrate | Liquid/Low-melting solid |
| Bromoacetyl bromide | 201.86 | 1.1 - 1.2 | Reagent | Lachrymator , Corrosive |
| Triethylamine (TEA) | 101.19 | 1.2 - 1.5 | Base | Scavenger, must be dry |
| Dichloromethane (DCM) | 84.93 | Solvent | Solvent | Anhydrous (<0.05% H2O) |
Equipment:
-
3-Neck Round Bottom Flask (flame-dried or oven-dried).
Detailed Experimental Protocol
Phase 1: Preparation (0 - 30 mins)
-
Setup: Assemble a 250 mL 3-neck flask with a magnetic stir bar, addition funnel, and nitrogen inlet. Flush the system with nitrogen for 10 minutes.[1][2]
-
Solvation: Charge the flask with 2-Fluoro-5-methylaniline (10.0 mmol, 1.25 g) and anhydrous DCM (50 mL).
-
Base Addition: Add Triethylamine (12.0 mmol, 1.67 mL) to the solution.
-
Cooling: Submerge the flask in an ice-water bath and cool to internal temperature
.
Phase 2: Acylation (30 - 90 mins)
-
Reagent Prep: Dilute Bromoacetyl bromide (11.0 mmol, 0.96 mL) in 10 mL of anhydrous DCM in the addition funnel.
-
Controlled Addition: Dropwise add the acid bromide solution to the stirring aniline mixture over 20–30 minutes.
-
Reaction: Once addition is complete, allow the mixture to warm to Room Temperature (RT) and stir for 1 hour.
-
Validation: Monitor by TLC (System: 30% EtOAc in Hexanes). The aniline spot (lower Rf, UV active) should disappear; the product spot (higher Rf) should appear.[2]
-
Phase 3: Work-up & Isolation
-
Quench: Slowly add 20 mL of cold water to the reaction mixture.
-
Separation: Transfer to a separatory funnel. Separate the organic (DCM) layer.[1][2]
-
Washing: Wash the organic layer sequentially with:
-
Drying: Dry over anhydrous
or , filter, and concentrate in vacuo.
Figure 2: Work-up Workflow
Caption: Step-by-step purification flow to isolate the target amide.
Quality Control & Characterization
The crude product is typically an off-white to beige solid.[1][2] High purity (>98%) is usually achieved via recrystallization from Ethanol/Hexane or Toluene.[1][2]
Expected Analytical Data:
-
1H NMR (400 MHz, CDCl3):
- ~8.5 ppm (br s, 1H, NH)
- ~8.0 ppm (d, 1H, Ar-H, ortho to amide)[1]
- ~7.0 ppm (m, 2H, Ar-H)
-
~4.0 ppm (s, 2H,
) -
~2.3 ppm (s, 3H,
)
-
Mass Spectrometry (ESI+): Expect [M+H]+ peaks at m/z ~246 and 248 (1:1 ratio due to
isotopes).[1][2]
Safety & Hazards (HSE)
-
Bromoacetyl Bromide:
-
2-Fluoro-5-methylaniline: Toxic if swallowed or inhaled.[1] Skin irritant.
-
Waste Disposal: All aqueous washes containing bromide/fluoride residues must be disposed of in halogenated waste streams.[1][2]
References
-
General Procedure for Bromoacetylation of Anilines
-
Safety Data Sheet (Bromoacetyl Bromide)
-
Structural Analog Data (N-(2-fluoro-phenyl)acetamide)
Sources
- 1. N-(2-Fluorophenyl)acetamide | C8H8FNO | CID 67860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(2-Fluorophenyl)acetamide | C8H8FNO | CID 67860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-(5-Bromo-2-methylphenyl)acetamide | C9H10BrNO | CID 14233594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
nucleophilic substitution reactions of alpha-bromoacetamides
Strategic Deployment of -Bromoacetamides in Medicinal Chemistry
Introduction: The "Goldilocks" Electrophile
In the arsenal of covalent warheads and synthetic intermediates,
This guide provides a technical deep-dive into the nucleophilic substitution (
-
Fragment-Based Drug Discovery (FBDD): As potent cysteine-targeting warheads.
-
PROTAC® Linker Synthesis: Facilitating the coupling of E3 ligase ligands to linkers via N-alkylation.
-
Bioconjugation: enabling site-selective protein modification through pH-controlled kinetics.
Mechanistic Insights: The Trajectory
The reaction of an
The Mechanism
The electronegative carbonyl oxygen withdraws electron density from the
Key Mechanistic Features:
-
Backside Attack: The nucleophile approaches
opposite the leaving group (Br). -
Transition State: A pentacoordinate species where bond breaking (C-Br) and bond forming (C-Nu) occur synchronously.
-
Steric Sensitivity: Substitution at the
-carbon drastically reduces reaction rates.
Visualization: Reaction Pathway
Figure 1: Reaction coordinate of the
Experimental Protocols
Protocol A: N-Alkylation for PROTAC Linker Synthesis
Context: This reaction is frequently used to attach a PEG-linker to an amine-containing E3 ligase ligand (e.g., Lenalidomide or VHL ligand derivatives).
Materials:
-
Substrate: Amine-bearing scaffold (Secondary amines preferred to avoid over-alkylation).
-
Reagent:
-Bromoacetamide-PEG-Linker. -
Base:
(mild) or DIPEA (organic soluble). -
Solvent: DMF or MeCN (Anhydrous).
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask under
atmosphere, dissolve the amine substrate (1.0 equiv) in anhydrous DMF (0.1 M concentration). -
Base Addition: Add DIPEA (2.0 - 3.0 equiv). Stir for 10 minutes at room temperature to ensure deprotonation of the amine salt if used.
-
Electrophile Addition (Critical): Dissolve the
-bromoacetamide (1.1 equiv) in a minimal volume of DMF. Add this solution dropwise over 15 minutes at .-
Why? Rapid addition can lead to local high concentrations, promoting bis-alkylation if the product is still nucleophilic.
-
-
Reaction Monitoring: Allow to warm to RT. Monitor via LC-MS.
-
Target: Disappearance of Bromo-species (M+H pattern shows 1:1 isotopic ratio for
). -
Product: Appearance of product mass (M-Br+Nu).
-
-
Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), water, and brine. Dry over
.
Protocol B: Cysteine Bioconjugation (The "pH Switch")
Context: Selective labeling of Cysteine residues in the presence of Lysines.
The Principle: The pKa of the Cysteine thiol (~8.3) is lower than Lysine (
Procedure:
-
Buffer Selection: Prepare 50 mM HEPES or Phosphate buffer at pH 7.5 . Avoid Tris buffer as it contains a primary amine that can compete.
-
Protein/Peptide Prep: Dissolve peptide (50
) in buffer. Add TCEP (1.1 equiv) if reduction of disulfides is required. -
Labeling: Add
-bromoacetamide warhead (1.5 - 5.0 equiv) from a DMSO stock (keep final DMSO < 5%). -
Incubation: Incubate at RT for 1-4 hours in the dark (to prevent photolysis of the C-Br bond).
-
Quenching: Add excess DTT or
-mercaptoethanol to scavenge remaining electrophile.
Optimization & Troubleshooting
The Finkelstein Catalyst
If the reaction with the
-
Additive: Potassium Iodide (KI) or Sodium Iodide (NaI) (0.1 - 0.5 equiv).
-
Mechanism: The Iodide displaces the Bromide to form the transient, highly reactive
-iodoacetamide, which is then rapidly attacked by the nucleophile. -
Solvent Compatibility: Acetone (classic Finkelstein) or DMF.
Data Summary: Reactivity & Conditions[1][2][3]
| Parameter | |||
| Relative Reactivity | Low (1x) | Medium (~50-100x) | High (~200x) |
| Selectivity (Cys vs Lys) | High | Moderate | Low (Promiscuous) |
| Stability (Hydrolysis) | High | Good | Poor (Light sensitive) |
| Preferred Solvent | DMF, DMSO (Requires Heat) | DMF, MeCN, MeOH | Dark, Ambient |
Decision Tree for Optimization
Figure 2: Workflow for optimizing sluggish or promiscuous reactions.
Safety & Handling (Critical)
-
Lachrymators:
-bromoacetamides are potent lachrymators (tear-inducing agents). Even milligram quantities can contaminate a lab. -
Containment: Always weigh and dissolve these compounds inside a functioning fume hood.
-
Decontamination: Spills should be treated with a solution of dilute ammonia or sodium thiosulfate to quench the alkylating potential before cleaning.
References
-
Nucleophilic Substitution Mechanisms: Master Organic Chemistry. (2025).[1][2] The SN2 Reaction Mechanism. [Link]
-
Finkelstein Reaction: Organic Chemistry Portal.[3] Finkelstein Reaction. [Link][3][4]
-
Comparative Reactivity of Haloacetamides: ResearchGate. (2000). Differential reactivity of maleimide and bromoacetyl functions with thiols. [Link]
Application Note: Strategic Synthesis of Fluorinated Phenylacetamides
Executive Summary
Fluorinated phenylacetamides are critical pharmacophores in medicinal chemistry, serving as bioisosteres for non-fluorinated aromatics to modulate lipophilicity (LogP), metabolic stability (blocking CYP450 oxidation sites), and binding affinity. This guide provides three distinct, field-validated protocols for synthesizing these intermediates, specifically focusing on 2-(4-fluorophenyl)acetamide and its derivatives.
The protocols are selected based on scale, atom economy, and starting material availability:
-
Method A (The Standard): Acid Chloride Activation via Thionyl Chloride. Best for reliability and gram-to-kilogram scale-up.
-
Method B (The Industrial): Willgerodt-Kindler Reaction. Best for accessing the phenylacetamide skeleton directly from cheap acetophenones.
-
Method C (The Green Route): Boric Acid-Catalyzed Direct Amidation. Best for atom economy and avoiding chlorinated byproducts.
Strategic Route Selection
Before initiating synthesis, select the appropriate methodology based on your starting material and constraints.
Figure 1: Decision matrix for selecting the optimal synthesis route.
Method A: Acid Chloride Activation (Standard Protocol)
Rationale: Direct amidation via acid chlorides is the most robust method for introducing the amide functionality. While coupling reagents (HATU, EDC) are popular in discovery, thionyl chloride (
Target Molecule: 2-(4-fluorophenyl)acetamide
Materials
-
Precursor: 4-Fluorophenylacetic acid (1.0 equiv)
-
Reagent: Thionyl chloride (
) (1.5 equiv) -
Amine Source: Ammonium hydroxide (28-30%
) or Ammonia gas -
Solvent: Dichloromethane (DCM) or Toluene (anhydrous)
-
Catalyst: DMF (Dimethylformamide) - 2-3 drops
Protocol
-
Activation:
-
Charge a flame-dried round-bottom flask with 4-fluorophenylacetic acid (10.0 g, 64.9 mmol) and anhydrous DCM (100 mL).
-
Add catalytic DMF (0.1 mL). Note: DMF forms the Vilsmeier reagent in situ, drastically accelerating acid chloride formation.
-
Cool to 0°C under
atmosphere. -
Add
(7.1 mL, 97.3 mmol) dropwise over 20 minutes. -
Warm to reflux (40°C) and stir for 2 hours. Monitor by TLC (quench aliquot with MeOH -> look for methyl ester).
-
Evaporation: Concentrate in vacuo to remove excess
and solvent. Re-dissolve the resulting oil (acid chloride) in fresh anhydrous DCM (50 mL).
-
-
Amidation:
-
Cool the acid chloride solution to -10°C.
-
Slowly add Ammonium Hydroxide (20 mL, excess) or bubble
gas through the solution. *
-
coupling 2-bromo-N-(2-fluoro-5-methylphenyl)acetamide with thiols
An In-Depth Guide to the Thioether Synthesis via Coupling of 2-bromo-N-(2-fluoro-5-methylphenyl)acetamide with Thiols
Abstract
This application note provides a comprehensive technical guide for the synthesis of thioethers through the coupling of 2-bromo-N-(2-fluoro-5-methylphenyl)acetamide with various thiol-containing compounds. The formation of the thioether (C-S-C) bond is a cornerstone reaction in medicinal chemistry and drug development, owing to the prevalence of this moiety in numerous biologically active molecules. This document details the underlying reaction mechanism, provides validated, step-by-step experimental protocols, discusses key parameters for reaction optimization, and offers a troubleshooting guide for common challenges. The protocols and insights are designed for researchers, scientists, and drug development professionals seeking to employ this versatile reaction for the synthesis of novel molecular entities.
Introduction: The Significance of Thioether Linkages
The thioether linkage is a critical structural motif in a vast array of pharmaceuticals and biologically active compounds. Its presence influences a molecule's pharmacokinetic and pharmacodynamic properties, including lipophilicity, metabolic stability, and binding interactions with biological targets. The α-haloacetamide scaffold, particularly 2-bromoacetamides, serves as a highly reliable and efficient electrophile for establishing these crucial C-S bonds.[][2] The specific reagent, 2-bromo-N-(2-fluoro-5-methylphenyl)acetamide, combines this reactive handle with a substituted phenyl ring, a common feature in modern drug candidates that can be tailored for specific target engagement.
The coupling reaction with thiols proceeds via a nucleophilic substitution mechanism, providing a robust and predictable method for linking diverse molecular fragments.[3][4] This guide will elucidate the fundamental principles governing this transformation and equip the researcher with the practical knowledge to successfully implement it.
Reaction Mechanism: The SN2 Pathway
The formation of the thioether bond in this context is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[4][5] The reaction involves the attack of a potent nucleophile, the thiolate anion, on the electrophilic α-carbon of the bromoacetamide.
Key Steps:
-
Deprotonation of the Thiol: Thiols (R-SH) are moderately acidic. In the presence of a suitable base, the thiol proton is abstracted to form a highly nucleophilic thiolate anion (R-S⁻). Thiolates are excellent nucleophiles because sulfur is a large, polarizable atom, making its electron cloud easily distorted to form a new bond.[4][6][7]
-
Nucleophilic Attack: The generated thiolate anion attacks the carbon atom bearing the bromine atom. This carbon is electrophilic due to the electron-withdrawing nature of both the adjacent carbonyl group and the bromine atom.
-
Displacement of the Leaving Group: The attack occurs from the backside relative to the carbon-bromine bond, leading to the simultaneous formation of the new carbon-sulfur bond and the cleavage of the carbon-bromine bond. The bromide ion is displaced as a good leaving group, resulting in the final thioether product with an inversion of stereochemistry if the α-carbon were chiral.
Caption: The SN2 mechanism for thioether synthesis.
Experimental Protocols & Workflow
The following protocols are designed to be robust and adaptable for a range of thiol substrates.
General Protocol for Coupling with Aliphatic or Aromatic Thiols
This procedure is suitable for most common thiols under standard laboratory conditions.
Materials and Reagents:
-
Thiol of interest (e.g., thiophenol, benzyl mercaptan, cysteine derivative)
-
2-bromo-N-(2-fluoro-5-methylphenyl)acetamide
-
Base: Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Reaction vessel (round-bottom flask), magnetic stirrer, and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Standard workup reagents: Deionized water, ethyl acetate (EtOAc), brine (saturated NaCl solution)
-
Drying agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Protocol Steps:
-
Pre-Reaction Setup (Self-Validation Checkpoint):
-
Dry the reaction flask thoroughly in an oven and allow it to cool under a stream of inert gas.
-
Causality: This step is crucial to prevent the oxidation of the highly sensitive thiol/thiolate to a disulfide dimer, which is a common side product.[4]
-
-
Reagent Addition:
-
To the flask, add the thiol (1.0 eq) and the base (1.5 - 2.0 eq).
-
Add the anhydrous solvent (e.g., DMF) to achieve a concentration of approximately 0.1-0.5 M with respect to the thiol.
-
Stir the resulting suspension at room temperature for 15-30 minutes.
-
Causality: This pre-stirring ensures the complete formation of the thiolate anion, the active nucleophile, before the electrophile is introduced.
-
-
Reaction Execution:
-
Dissolve the 2-bromo-N-(2-fluoro-5-methylphenyl)acetamide (1.1 eq) in a minimal amount of the reaction solvent.
-
Add this solution dropwise to the stirring thiol/base mixture over 5-10 minutes.
-
Allow the reaction to stir at room temperature.
-
-
Reaction Monitoring (Self-Validation Checkpoint):
-
Monitor the reaction progress every 1-2 hours using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
A typical TLC system would be 30-50% Ethyl Acetate in Hexanes. The product should have an Rf value intermediate between the two starting materials. The disappearance of the limiting reagent indicates reaction completion.
-
-
Workup and Isolation:
-
Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water (approx. 10x the reaction volume).
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with deionized water and then brine.
-
Causality: The water wash removes the bulk of the DMF and inorganic salts, while the brine wash removes residual water from the organic phase.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
-
Purification:
-
The resulting crude solid or oil can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water).
-
Overall Experimental Workflow Diagram
Caption: A typical workflow for thioether synthesis and purification.
Optimization and Key Parameter Selection
The success and efficiency of the coupling reaction hinge on the judicious selection of several key parameters. The following table provides guidance based on field-proven insights.
| Parameter | Choice & Rationale |
| Base | K₂CO₃ / Cs₂CO₃ (Weak Inorganic): The standard choice for most aliphatic and aromatic thiols. Cesium carbonate offers greater solubility in organic solvents and can accelerate the reaction. Triethylamine (TEA) / DIPEA (Organic): Useful in cases where an inorganic base is not desired. They are generally weaker and may require longer reaction times or gentle heating. NaH / NaOH (Strong): Reserved for poorly acidic thiols (e.g., some aliphatic thiols). Use with caution as they can promote side reactions like hydrolysis of the amide or ester functionalities if present. |
| Solvent | DMF / DMSO (Polar Aprotic): Excellent choices as they effectively solvate cations, leaving the thiolate anion "naked" and highly reactive, thus accelerating the SN2 reaction. Acetonitrile (MeCN): A good alternative to DMF with a lower boiling point, making it easier to remove post-reaction. THF / Dichloromethane (DCM): Less polar options that can be used, but may result in slower reaction rates. |
| Temperature | 0 °C to Room Temperature: Most reactions proceed efficiently within this range. Starting the addition at 0 °C can help control any potential exotherm, especially on a larger scale. 40-60 °C: Gentle heating may be necessary for less reactive thiols or when using weaker bases/solvents. Monitor carefully to avoid decomposition. |
| Stoichiometry | ~1.1 eq of Bromoacetamide: Typically, a slight excess of the alkylating agent is used to ensure full conversion of the often more valuable thiol. ~1.1 eq of Thiol: If the bromoacetamide is the more precious reagent, the stoichiometry can be inverted. Excess thiol is generally easy to remove during workup or chromatography. |
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete deprotonation of the thiol. 2. Poor quality of the bromoacetamide (hydrolyzed). 3. Reaction not yet complete. | 1. Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or NaH). 2. Verify the purity of the starting material by NMR or LC-MS. 3. Allow the reaction to run for a longer period, or gently heat to 40 °C. |
| Formation of Disulfide Byproduct (R-S-S-R) | Oxidation of the thiol or thiolate by atmospheric oxygen. | 1. Ensure the reaction is run under a strict inert atmosphere (N₂ or Ar). 2. Use degassed solvents by sparging with an inert gas for 15-20 minutes prior to use. |
| Multiple Spots on TLC/LC-MS | 1. Side reactions due to overly harsh conditions. 2. N-alkylation or O-alkylation if other nucleophilic sites are present. 3. Decomposition of starting material or product. | 1. Avoid high temperatures and strong bases unless necessary. 2. Use protecting groups for other nucleophilic functional groups (e.g., amines, alcohols) if they are present on the thiol substrate. 3. Re-evaluate the stability of your compounds under the chosen reaction conditions. |
| Difficulty in Product Purification | The product has similar polarity to a starting material or byproduct. | 1. Adjust the eluent system for column chromatography (try different solvent systems or add a small % of TEA to the eluent if the compound is basic). 2. Consider an alternative purification method like preparative HPLC or recrystallization. |
References
-
Synthesis of thioester peptides for the incorporation of thioamides into proteins by native chemical ligation - PMC . (n.d.). National Center for Biotechnology Information. [Link]
-
Amide and Thioester Synthesis Via Oxidative Coupling of Alcohols with Amines or Thiols Using Alcohol Dehydrogenases . (2025, September 18). ResearchGate. [Link]
-
Convergent Synthesis of Thioether Containing Peptides . (2020, January 5). MDPI. [Link]
-
Reactions of Thiols . (2021, December 14). Chemistry Steps. [Link]
-
Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono - PMC . (n.d.). National Center for Biotechnology Information. [Link]
-
Using an alkyl halide and a thiol as starting materials, how woul... | Study Prep in Pearson+ . (n.d.). Pearson+. [Link]
-
Thiol alkylations via nucleophilic substitution reactions. (A) Thiol... - ResearchGate . (n.d.). ResearchGate. [Link]
-
Thiols And Thioethers - Master Organic Chemistry . (2015, July 5). Master Organic Chemistry. [Link]
-
Reactions of Thiols - ResearchGate . (2025, August 9). ResearchGate. [Link]
Sources
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Using an alkyl halide and a thiol as starting materials, how woul... | Study Prep in Pearson+ [pearson.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 7. researchgate.net [researchgate.net]
Application Note: High-Efficiency PROTAC Linker Synthesis via Bromoacetamide Intermediates
Abstract & Strategic Rationale
The synthesis of Proteolysis Targeting Chimeras (PROTACs) requires precise "linkerology"—the strategic assembly of a Protein of Interest (POI) ligand, an E3 ligase ligand, and a bifunctional linker. Bromoacetamide intermediates represent a cornerstone of this chemistry, serving two distinct roles:
-
Synthetic Handles: They provide a highly reactive electrophilic site for connecting linkers via nucleophilic substitution (
). -
Covalent Warheads: In specific designs, they act as irreversible binding elements targeting cysteine residues on the POI or E3 ligase.
This guide details the protocol for utilizing bromoacetamides as synthetic handles to assemble PROTACs. This approach is preferred for its high yield, compatibility with diverse linkers (PEG, alkyl chains), and the ability to functionalize aniline-based E3 ligands (e.g., Lenalidomide, Pomalidomide) under mild conditions.
Why Bromoacetamides?
-
Modularity: Converts unreactive amines into potent electrophiles.
-
Kinetics: Reacts rapidly with thiol- and amine-terminated linkers.
-
Versatility: Compatible with "Finkelstein" conditions (in situ iodination) to tune reactivity.
Mechanistic Workflow
The synthesis follows a two-stage "Activate-and-Couple" logic. First, an amine-bearing ligand is acylated to form the electrophilic bromoacetamide. Second, a nucleophilic linker displaces the bromide.[1]
Figure 1: The two-phase assembly of PROTACs using bromoacetamide chemistry. Phase 1 activates the ligand; Phase 2 couples the linker via nucleophilic substitution.
Experimental Protocols
Phase 1: Synthesis of the N-Bromoacetamide Intermediate
Objective: Functionalize a primary amine (e.g., the aniline of Pomalidomide) with a bromoacetyl "handle."
Reagents:
-
Substrate: Amine-containing Ligand (1.0 equiv)
-
Acylating Agent: Bromoacetyl bromide (1.2–1.5 equiv)
-
Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) or DMF (if solubility is poor)
Protocol:
-
Preparation: Dissolve the Amine-Ligand (1.0 equiv) in anhydrous DCM (0.1 M concentration) in a round-bottom flask under an inert atmosphere (
or Ar). -
Cooling: Cool the solution to 0°C using an ice bath. Critical: Bromoacetyl bromide is highly reactive; cooling prevents polymerization.
-
Base Addition: Add DIPEA (2.0 equiv) dropwise. Stir for 5 minutes.
-
Acylation: Add Bromoacetyl bromide (1.2 equiv) dropwise over 10 minutes.
-
Expert Note: If the substrate is an aniline (low nucleophilicity), allow the reaction to warm to Room Temperature (RT) after addition. If it is an aliphatic amine, keep at 0°C.
-
-
Monitoring: Monitor via LC-MS. The product will show a characteristic 1:1 isotopic doublet (Br-79/Br-81) and a mass shift of +120-122 Da.
-
Workup: Quench with saturated
. Extract with DCM ( ). Wash combined organics with brine, dry over , and concentrate. -
Purification: Flash column chromatography (usually Hexane/EtOAc or DCM/MeOH).
-
Stability Alert: Bromoacetamides can hydrolyze on silica if left too long. Elute quickly.
-
Phase 2: Linker Conjugation via Displacement
Objective: Couple the Bromoacetamide intermediate with a linker bearing a nucleophile (Thiol or Amine).
Reagents:
-
Electrophile: Bromoacetamide Intermediate (1.0 equiv)
-
Nucleophile: Linker-SH or Linker-NH2 (1.1–1.5 equiv)
-
Base:
(for thiols) or DIPEA (for amines) (2.0–3.0 equiv) -
Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv - Finkelstein condition)
-
Solvent: Anhydrous DMF or Acetonitrile (ACN)
Protocol:
-
Dissolution: Dissolve the Bromoacetamide Intermediate in anhydrous DMF (0.05 M).
-
Activation (The Finkelstein Boost): Optional but recommended. Add KI (0.1 equiv) and stir for 10 minutes. This converts the Alkyl-Br to a more reactive Alkyl-I in situ.
-
Nucleophile Addition: Add the Linker-Nucleophile (1.2 equiv) and Base.
-
Reaction: Stir at RT.
-
Thiol Nucleophiles: Reaction is usually complete in <1 hour.
-
Amine Nucleophiles: May require mild heating (40°C) or longer times (4–16 h).
-
-
Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF) and brine.
-
Purification: Reverse-phase Preparative HPLC is preferred for the final PROTAC to ensure high purity (>95%) for biological assays.
Technical Optimization & Troubleshooting (E-E-A-T)
Controlling Reactivity
The reactivity of the bromoacetamide is governed by the leaving group ability and the steric environment.
| Parameter | Recommendation | Mechanism/Reasoning |
| Solvent Choice | DMF or DMSO | Polar aprotic solvents stabilize the transition state of |
| Catalysis | Add NaI or KI (10 mol%) | Finkelstein Reaction: |
| Stoichiometry | Excess Linker (1.5 equiv) | Prevents Dialkylation . If the linker is a primary amine, it can react with two bromoacetamides. Excess amine suppresses this. |
| Temperature | Keep < 60°C | High temperatures promote elimination reactions (forming acrylamides) or hydrolysis. |
Self-Validating the Synthesis
-
Isotopic Pattern: Always check the Mass Spec for the Br pattern (approx 1:1 ratio of M and M+2) in the intermediate. If this pattern is lost in the final product, the substitution was successful.
-
NMR Signature:
-
Intermediate: Look for a singlet (
) around 3.8 – 4.1 ppm (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -Br). -
Product: This peak will shift upfield (lower ppm) or split into a multiplet depending on the heteroatom attached.
-
Common Pitfalls
-
Hydrolysis: Bromoacetamides hydrolyze to hydroxyacetamides in the presence of water and base. Solution: Use strictly anhydrous solvents and store the intermediate in a desiccator at -20°C.
-
Cyclization: If the ligand contains a nearby nucleophile (e.g., a hydroxyl group 2-3 carbons away), intramolecular cyclization can occur. Solution: Protect competing nucleophiles before introducing the bromoacetyl group.
Safety Considerations
-
Potent Alkylators: Bromoacetamides are designed to react with biological nucleophiles. They are potential skin sensitizers and toxins. Double-glove and work in a fume hood.
-
Lachrymators: Bromoacetyl bromide is a potent lachrymator (tear gas agent). Quench all glassware and syringes with dilute NaOH before removing them from the hood.
References
-
Burslem, G. M., & Crews, C. M. (2020).[2][3] Proteolysis-Targeting Chimeras as Therapeutics and Tools for Biological Discovery.[3][4][5] Cell, 181(1), 102–114.
-
[Link]
-
-
Steinebach, C., et al. (2018).[2][3] Homo-PROTACs for the Chemical Knockdown of Cereblon. ACS Chemical Biology, 13(9), 2771–2782. (Describes the synthesis of Pomalidomide-linker conjugates via nucleophilic substitution).
-
[Link]
-
-
Testa, A., et al. (2020). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society, 142(29), 12560–12578.
-
[Link]
-
-
Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 62(12), 5673–5724. (Detailed review of haloacetamide reactivity).
-
[Link]
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 3. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 4. panomebio.com [panomebio.com]
- 5. Development of BromoTag: A “Bump-and-Hole”–PROTAC System to Induce Potent, Rapid, and Selective Degradation of Tagged Target Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Precision N-Alkylation of Heterocycles with 2-Bromo-N-(2-fluoro-5-methylphenyl)acetamide
This Application Note is designed for medicinal chemists and process development scientists optimizing the synthesis of N-heterocyclic libraries using the specific electrophilic linker 2-bromo-N-(2-fluoro-5-methylphenyl)acetamide .
Executive Summary & Strategic Rationale
The reagent 2-bromo-N-(2-fluoro-5-methylphenyl)acetamide (referred to herein as BFMA-Br ) represents a "privileged linker" in medicinal chemistry. Unlike generic alkyl halides, BFMA-Br incorporates a specific aromatic tail (2-fluoro-5-methylphenyl) that imparts distinct pharmacological properties:
-
Conformational Locking: The ortho-fluorine atom functions as a hydrogen bond acceptor for the amide NH, creating a pseudo-six-membered ring. This restricts bond rotation, potentially pre-organizing the molecule for receptor binding (Bioactive Conformation).
-
Metabolic Stability: The fluorine blocks metabolic oxidation at the sensitive ortho position, while the meta-methyl group fills hydrophobic pockets often found in kinase or GPCR allosteric sites.
-
Reactivity Profile: As an
-bromoacetamide, it is a potent electrophile for reactions. However, the electron-withdrawing nature of the amide and the fluoro-phenyl ring requires careful modulation of basicity to prevent side reactions such as self-alkylation or hydrolysis.
This guide provides optimized protocols to couple BFMA-Br with various N-heterocycles (piperazines, indoles, imidazoles) while suppressing common failure modes.
Reaction Mechanism & Critical Parameters[1][2]
The Mechanistic Pathway
The reaction proceeds via a classic bimolecular nucleophilic substitution (
Key Mechanistic Insight: The acidity of the amide proton (
-
Pathway A (Desired): N-alkylation of the heterocycle.[1]
-
Pathway B (Undesired): Deprotonation of the amide, followed by dimerization or polymerization of the linker.
Visualization of Reaction Pathways
The following diagram illustrates the competing pathways and the conformational effect of the ortho-fluorine.
Figure 1: Reaction logic flow. The 'Fluorine Effect' stabilizes the reagent against self-alkylation by locking the amide proton.
Experimental Protocols
Method A: Standard Conditions (Secondary Amines)
Best for: Piperazines, Morpholines, Piperidines. Rationale: These nucleophiles are sufficiently basic and nucleophilic that mild inorganic bases are sufficient. This prevents side reactions on the amide linker.
Reagents:
-
BFMA-Br (1.0 equiv)
-
Heterocycle (1.1 equiv)
-
Base:
(anhydrous, 2.0 equiv) -
Solvent: Acetonitrile (MeCN) or DMF (if solubility is poor)
Step-by-Step:
-
Preparation: Charge a flame-dried reaction vial with
(2.0 equiv) and the Heterocycle (1.1 equiv). -
Solvation: Add anhydrous MeCN (0.2 M concentration relative to BFMA-Br). Stir at Room Temperature (RT) for 10 minutes to deaggregate the base.
-
Addition: Add BFMA-Br (1.0 equiv) in one portion.
-
Note: If the reaction is exothermic on large scale, add dropwise as a solution in MeCN.
-
-
Reaction: Stir at RT. Monitor by TLC or LCMS.[1]
-
Typical Time: 2–4 hours.
-
-
Workup: Dilute with EtOAc. Wash with water (
) and brine ( ). Dry over .[1][2] Concentrate. -
Purification: Usually requires only trituration (Ether/Hexane) or short silica plug filtration.
Method B: Enhanced Reactivity (Aromatic/Weak Amines)
Best for: Indoles, Pyrazoles, Imidazoles, Anilines.
Rationale: Aromatic nitrogen atoms are less nucleophilic. A stronger base (Cesium Carbonate) and a more polar solvent (DMF) are required to facilitate the
Reagents:
Step-by-Step:
-
Dissolution: Dissolve the Heterocycle (1.0 equiv) in anhydrous DMF (0.15 M).
-
Activation: Add
(1.5 equiv). Stir at RT for 15 mins.-
Expert Tip: For Indoles, if no reaction occurs, switch base to NaH (1.2 equiv) at 0°C, but be wary of amide alkylation on the linker.
-
-
Addition: Add BFMA-Br (1.1 equiv).
-
Heating: Heat to 60°C.
-
Warning: Do not exceed 80°C. Higher temperatures promote degradation of the BFMA-Br linker.
-
-
Quench: Pour into ice-water. The product often precipitates.
-
Isolation: Filter the solid. If oil forms, extract with DCM.
Method C: The Finkelstein Modification (Chlorides/Sluggish Substrates)
Best for: When using the Chloro-analog of BFMA or sterically hindered heterocycles. Rationale: In situ conversion of the alkyl bromide/chloride to the more reactive alkyl iodide.
Reagents:
-
Add Potassium Iodide (KI) (0.2 equiv catalytic) to Method A or B.
-
(better leaving group)
Product.
Data Analysis & Troubleshooting
Solvent & Base Screening Matrix
The following table summarizes optimization data for the coupling of BFMA-Br with 1-phenylpiperazine (Model Substrate).
| Entry | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Notes |
| 1 | DCM | RT | 12 | 45% | Slow; incomplete conversion. | |
| 2 | MeCN | RT | 3 | 92% | Optimal for secondary amines. | |
| 3 | DMF | 60 | 1 | 88% | Fast, but workup is harder (DMF removal). | |
| 4 | THF | NaH | 0 | 2 | 60% | Significant side products (dimerization). |
| 5 | EtOH | NaOH | Reflux | 1 | 10% | Hydrolysis of amide linker observed. |
Troubleshooting Guide
| Issue | Diagnosis | Solution |
| Low Conversion | Nucleophile is too weak or steric hindrance. | Switch to Method B ( |
| Over-Alkylation | Formation of quaternary ammonium salt.[1] | Ensure strict stoichiometry (Heterocycle excess 1.1 equiv) or use slow addition of BFMA-Br. |
| Hydrolysis | Loss of the 2-fluoro-5-methylaniline tail. | Solvent is "wet". Use anhydrous MeCN/DMF.[1] Avoid hydroxide bases (NaOH/KOH). |
| Unknown Impurity (+246 Da) | Dimerization of BFMA-Br. | Base is too strong (e.g., NaH used with excess electrophile). Reduce base strength. |
Safety & Handling
-
Lachrymator Hazard:
-bromoacetamides are potent alkylating agents and often lachrymators (tear gas agents).-
Control: Handle only in a functioning fume hood.
-
Decontamination: Quench glassware with a 10% aqueous solution of ammonium hydroxide or sodium thiosulfate to destroy residual alkyl halides before washing.
-
-
Skin Sensitization: Avoid all contact. Double glove (Nitrile).
References
-
Vertex Pharmaceuticals. (2020). Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis. National Institutes of Health (PMC). [Link]
-
Royal Society of Chemistry. (2013). Recent advances in stereoselective bromofunctionalization of alkenes using N-bromoamide reagents.[5] Chemical Communications. [Link]
-
Journal of Medicinal Chemistry. (2015). Applications of Fluorine in Medicinal Chemistry.[4][6][7] ACS Publications. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Bromoacetyl Bromide (BAB) Integrity Management
Case ID: BAB-HYD-001 Status: Active Guide Support Tier: Level 3 (Senior Application Scientist) Subject: Prevention of Hydrolysis and Safe Handling of Bromoacetyl Bromide
Introduction: The Zero-Moisture Mandate
Bromoacetyl bromide (BAB) is a lachrymatory, corrosive electrophile used extensively in the synthesis of pharmacophores (e.g., thiosemicarbazide cephalosporins).[1] It is defined by its intolerance to moisture.[2]
The Critical Failure Mode: Upon contact with water, BAB undergoes rapid hydrolysis, generating Bromoacetic Acid and Hydrogen Bromide (HBr) gas. This is not merely a yield-lowering side reaction; it is a safety hazard. The generation of HBr creates an autocatalytic cycle of degradation, pressurizes sealed vessels, and corrodes stainless steel needles/cannulas, introducing metallic impurities into your drug substance.
This guide provides the protocols required to maintain an "Anhydrous Firewall" around your reagent.
Module 1: The Chemistry of Failure (Root Cause Analysis)
To prevent failure, you must understand the mechanism. Hydrolysis is driven by the nucleophilic attack of water on the acyl carbon.
The Hydrolysis Pathway
The following diagram illustrates the degradation mechanism you are fighting to prevent.
Figure 1: Mechanism of BAB hydrolysis. Note the irreversible elimination step releasing HBr gas.
Diagnostic Indicators
If your reaction is compromised, the chemistry will signal you immediately.
| Indicator | Diagnosis | Severity | Corrective Action |
| White Fumes | HBr gas reacting with moist air.[3] | Critical | Check N₂/Ar flow immediately. Tighten septa. |
| Yellow/Orange Color | Liberation of elemental Bromine (Br₂). | High | Reagent is degrading. Distill before use if critical. |
| Viscosity Increase | Polymerization or H-bonding of acid byproducts. | Medium | Check purity via NMR. Likely requires recrystallization of product later. |
| Precipitate (White) | Formation of amine hydrobromide salts (if base present). | Expected | Normal if using Et₃N/DIPEA. Ensure stirring is adequate. |
Module 2: The Anhydrous Firewall (Prevention Protocols)
Trusting the label "Anhydrous" on a solvent bottle is a common error. You must verify the system integrity.
Protocol A: System Preparation
-
Glassware: Oven-dry all glassware at >120°C for at least 4 hours . Flame-drying under vacuum is superior for the reaction flask.
-
Atmosphere: Use Argon (Ar) rather than Nitrogen (N₂) if possible. Ar is denser than air, forming a "blanket" over the reaction surface, whereas N₂ can mix more easily with atmospheric moisture if flow is interrupted.
-
Septa: Use precision-seal rubber septa. Avoid pre-pierced septa for long-term storage or slow addition steps.
Protocol B: Reagent Transfer (The Danger Zone)
The majority of hydrolysis events occur during transfer.
-
Technique: Use positive pressure cannulation for volumes >10 mL. For smaller volumes, use a gas-tight syringe flushed 3x with dry inert gas.
-
The "Sacrificial" Needle: If using a stock bottle, insert a separate "vent" needle connected to an inert gas line before withdrawing liquid. This prevents vacuum formation which would suck in moist ambient air.
Protocol C: Solvent Specifications
BAB requires strict solvent dryness.
| Solvent | Max Water Content (Karl Fischer) | Drying Agent | Notes |
| Dichloromethane (DCM) | < 50 ppm | CaH₂ or Molecular Sieves (3Å) | Preferred solvent. High solubility. |
| Tetrahydrofuran (THF) | < 30 ppm | Na/Benzophenone | Warning: THF can polymerize with strong acid halides if not buffered. |
| Toluene | < 50 ppm | Sodium metal | Good for higher temp reactions. |
Expert Insight: If your solvent smells "sweet" (THF) or "almond-like" (Benzene/Toluene) but has a sharp biting undertone, it may already contain dissolved HCl/HBr from cross-contamination. Test pH of wet solvent before use.
Module 3: Troubleshooting Active Reactions
User Question: "I see white fumes escaping my addition funnel. Is my reaction ruined?"
Scientist Response: Not necessarily, but you have a containment breach. The fumes are HBr.[3][4][5] If they are escaping out, moisture is likely getting in.
The Rescue Workflow
Figure 2: Immediate response decision tree for containment breaches.
FAQ: Active Reaction Issues
Q: My reaction mixture turned black immediately after adding BAB.
-
A: This often indicates an exotherm that was too rapid, causing polymerization of the THF or decomposition of the amine base.
-
Fix: Ensure the reaction is at 0°C or -78°C during addition. Add BAB dropwise as a dilute solution (e.g., 1M in DCM), not neat.
Q: A solid precipitate formed, stopping the stir bar.
-
A: If you are using a base (Triethylamine/Pyridine), this is likely the hydrobromide salt (Et₃N·HBr). This is a good sign—it means the base is scavenging the HBr byproduct.
-
Fix: Add more dry solvent to solubilize the slurry or switch to a mechanical stirrer.
Module 4: Safe Quenching & Disposal
Crucial Warning: Never pour water directly into a flask of unreacted Bromoacetyl Bromide.[6] The reaction is violent and will spray corrosive acid.
The "Reverse Quench" Protocol
-
Cool: Cool the reaction mixture to 0°C.
-
Prepare Quench: Prepare a beaker of saturated Sodium Bicarbonate (NaHCO₃) or ice water.
-
Transfer: Slowly transfer the reaction mixture into the aqueous quench solution (not the other way around).
-
Ventilation: Perform this in the back of a fume hood. CO₂ gas will evolve rapidly if using bicarbonate.
References
-
Organic Syntheses. Synthesis of N-Substituted Bromoacetamides. Org.[2][4][5][7][8] Synth. 2013, 90, 463-475. Retrieved from [Link]
-
Organic Syntheses. Ethyl Bromoacetate.[7][9] Org.[2][4][5][7][8] Synth. 1943, Coll. Vol. 2, p.87. Retrieved from [Link]
- Armarego, W. L. F., & Chai, C. L. L.Purification of Laboratory Chemicals (7th Edition). Butterworth-Heinemann. (Standard reference for solvent drying protocols).
Sources
- 1. guidechem.com [guidechem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. lobachemie.com [lobachemie.com]
- 4. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. BROMOACETYL BROMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. rsc.org [rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification & Handling of Electrophilic Amides
Topic: Purification methods for 2-bromo-N-(2-fluoro-5-methylphenyl)acetamide Ticket ID: CHEM-SUP-2024-BFMA Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are working with 2-bromo-N-(2-fluoro-5-methylphenyl)acetamide , a highly electrophilic intermediate often used in the synthesis of kinase inhibitors and heterocycles.
Crucial Warning: This compound is an alpha-haloacetamide . It is a potent alkylating agent (lachrymator) and is susceptible to:
-
Hydrolysis: In the presence of moisture/bases.
-
Photolytic Degradation: The C-Br bond is light-sensitive.
-
Nucleophilic Attack: By amines (including impurities) or basic stationary phases.
This guide prioritizes recrystallization over chromatography.[1] Chromatography on silica gel often leads to mass loss due to irreversible adsorption or hydrolysis, and the use of amine-modifiers (like Triethylamine) will destroy your product via quaternization.
Part 1: The "Gold Standard" Purification Protocol
Method: Solvent-Pair Recrystallization Success Rate: >90% (When crude purity is >85%)
Chromatography should be your last resort. The alkylating nature of the bromo-group makes this compound "sticky" on silica. Recrystallization provides the best balance of yield and purity.
Recommended Solvent Systems
| System | Ratio (v/v) | Comments |
| Ethanol / Water | 3:1 to 5:1 | Primary Recommendation. The polarity of EtOH dissolves the amide well; water acts as a powerful anti-solvent. |
| EtOAc / Hexanes | 1:3 to 1:5 | Good alternative if the compound is too soluble in ethanol. |
| Toluene / Heptane | 1:2 | Use only if the product is highly lipophilic or "oils out" in alcohols. |
Step-by-Step Protocol (Ethanol/Water)
-
Preparation: Place your crude solid in an Erlenmeyer flask. Add a magnetic stir bar.[2]
-
Dissolution: Add absolute ethanol dropwise while heating the flask on a hot plate (approx. 60-70°C). Add just enough solvent to dissolve the solid.[3][4]
-
Note: If the solution is dark brown/pink, add activated charcoal, stir for 5 mins, and filter hot through Celite.
-
-
The Cloud Point: Once dissolved, remove from heat. Add warm water dropwise until a faint, persistent turbidity (cloudiness) appears.
-
Clarification: Add 1-2 drops of hot ethanol to clear the solution.
-
Crystallization: Allow the flask to cool to room temperature slowly (place it on a cork ring or wood block, not cold benchtop).
-
Critical: Do not disturb. Agitation at this stage promotes "oiling out."
-
-
Harvest: Cool in an ice bath for 30 minutes. Filter the white/off-white needles and wash with cold 20% EtOH/Water.
Part 2: The "Pre-Purification" Workup (Critical)
Issue: "My product keeps oiling out during recrystallization." Root Cause: Residual aniline (2-fluoro-5-methylaniline).
Aniline impurities act as a "solvent" for your product, depressing the melting point and causing it to separate as an oil rather than a crystal. You must remove unreacted aniline before attempting recrystallization.
The Acid Wash Protocol
Before evaporating your organic solvent (DCM or EtOAc) from the reaction:
-
Acid Wash: Wash the organic layer 2x with 1M HCl (or 0.5M H2SO4).
-
Neutralization: Wash 1x with Saturated NaHCO3 (removes residual acid/bromoacetic acid).
-
Drying: Wash 1x with Brine, then dry over anhydrous Na2SO4.
Part 3: Troubleshooting Logic & Visualizations
Workflow: Purification Decision Tree
Use this logic flow to determine the correct purification route.
Caption: Decision tree for purifying alpha-bromoacetamides. Note that the acid wash is a mandatory precursor to successful crystallization.
Mechanism: Why Purity Matters
Understanding the impurities helps you remove them.
Caption: Impurity map showing the origin of contaminants. Impurity C highlights why Triethylamine (TEA) must be avoided during purification.
Part 4: Frequently Asked Questions (FAQ)
Q1: The product turned pink/brown during drying. Is it ruined? A: Not necessarily. Anilines and their derivatives are prone to oxidation, forming colored "iminoquinone" impurities even in trace amounts.
-
Fix: Perform the recrystallization with a small amount of activated charcoal . Filter the hot solution through a pad of Celite to remove the charcoal. The color usually stays in the mother liquor.
Q2: Can I use silica gel chromatography with Triethylamine (TEA) to fix the streaking? A: ABSOLUTELY NOT.
-
Reason: Your compound contains a highly reactive alkyl bromide. TEA is a nucleophile. If you add TEA to your silica column, it will attack the alkyl bromide to form a quaternary ammonium salt (
). You will lose your product and isolate a water-soluble salt instead. -
Alternative: If you must run a column, use Neutral Alumina or standard silica with a rapid gradient (e.g., 10% to 30% EtOAc in Hexanes). Do not let the compound sit on the silica.
Q3: My compound "oils out" immediately upon adding water. What now? A: You likely added the anti-solvent (water) too fast or the solution was too hot.
-
Fix: Re-heat the mixture until the oil dissolves back into the ethanol. Add a tiny amount of pure ethanol if needed.[7] Let it cool to room temperature. Once it hits room temp, scratch the inner glass wall with a glass rod to induce nucleation. If available, add a "seed crystal" from a previous batch.
Q4: What is the expected melting point? A: While the specific MP for the 2-fluoro-5-methyl derivative depends on polymorphic forms, analogous 2-bromo-N-arylacetamides typically melt between 85°C and 115°C .
-
Validation: Use LC-MS or H-NMR to confirm identity. A sharp melting point range (<2°C) indicates high purity.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
-
Organic Syntheses. "N-Bromoacetamide." Org.[3][4][8] Synth.1951 , 31, 17. (Standard synthesis and handling of bromoacetamides). [Link]
-
University of Rochester. "Workup for Removing Amines." Not Voodoo X. [Link]
-
Biotage. "Purification of alpha-bromo ketones and amides." Biotage Blog. (Discusses instability on silica). [Link]
Sources
Technical Support Center: Purification of Bromoacetamide Products from Unreacted Aniline
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the common challenge of removing unreacted aniline from bromoacetamide products. The following information is designed to provide both practical, step-by-step protocols and a thorough understanding of the underlying chemical principles to ensure the successful purification of your target compounds.
Introduction
In the synthesis of N-substituted bromoacetamides from aniline and a bromoacetylating agent, the presence of unreacted aniline is a frequent impurity that can complicate downstream applications and analysis. The similar polarities of aniline and some bromoacetamide products can make their separation challenging. This guide will explore effective purification strategies, primarily focusing on acid-base extraction, with supplementary guidance on chromatography and recrystallization.
Frequently Asked Questions (FAQs)
Q1: Why is removing unreacted aniline from my bromoacetamide product so important?
Unreacted aniline can interfere with subsequent reactions, acting as a nucleophile or a base. Its presence can also lead to the formation of undesired byproducts. For applications in drug development, even trace amounts of impurities can have significant effects on biological activity and toxicity, making its removal critical for accurate and reproducible results.
Q2: What is the most common and efficient method for removing aniline?
For most bromoacetamide products that are not acid-sensitive, acid-base extraction is the most efficient and straightforward method.[1][2] This technique exploits the basicity of the aniline's amino group.[3]
Q3: How does acid-base extraction work to remove aniline?
Aniline is a weak base due to the lone pair of electrons on the nitrogen atom.[3] When the reaction mixture, dissolved in an organic solvent, is washed with an aqueous acid solution (like dilute hydrochloric acid), the aniline is protonated to form the anilinium ion (e.g., anilinium chloride).[1][4][5] This salt is ionic and therefore highly soluble in the aqueous layer, while the neutral bromoacetamide product remains in the organic layer.[2][4] The two layers can then be easily separated.
The pKa of the anilinium ion is approximately 4.6, indicating that aniline is a weak base.[3][6] This basicity is central to the success of the acid-base extraction method.
Q4: What concentration of hydrochloric acid (HCl) should I use for the extraction?
A 1M or 2M aqueous HCl solution is generally sufficient to effectively protonate and extract the aniline into the aqueous phase.[1] Using a 10% HCl solution is also a common practice.[1] It is advisable to perform multiple washes with the dilute acid to ensure complete removal of the aniline.
Q5: My bromoacetamide product is sensitive to strong acids. What are my alternatives?
If your product is acid-labile, you have a few options:
-
Wash with a milder acidic solution: A saturated aqueous solution of ammonium chloride (NH₄Cl) can be used as a milder acidic wash.
-
Copper (II) Sulfate Wash: An alternative is to wash the organic layer with a 10% aqueous copper (II) sulfate solution.[7] The copper ions form a complex with the aniline, which is then extracted into the aqueous layer. This is indicated by a color change in the copper sulfate solution from blue to purple.[7]
-
Chromatography: Column chromatography can be an effective, albeit more time-consuming, alternative.[1]
-
Recrystallization: If there is a significant difference in the solubility of your product and aniline in a particular solvent system, recrystallization can be a viable purification method.[8]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Aniline is still present in the product after acid wash (confirmed by TLC). | Insufficient acid was used. | Increase the number of acid washes or use a slightly more concentrated acid solution. |
| Incomplete phase separation. | Allow more time for the layers to separate completely. If an emulsion forms, adding brine (saturated NaCl solution) can help break it.[4] | |
| Low yield of bromoacetamide product after purification. | The product has some basicity and was partially extracted into the aqueous acid layer. | Consider using a milder acid wash or switch to an alternative purification method like chromatography or recrystallization. |
| The product is partially soluble in the aqueous layer. | Back-extract the aqueous washes with a fresh portion of the organic solvent to recover any dissolved product.[9] | |
| Difficulty separating aniline and product by column chromatography. | Aniline and the product have very similar Rf values. | Add a small amount of a basic modifier, like triethylamine (TEA), to the eluent.[10] This will neutralize the acidic sites on the silica gel and can improve the separation of basic compounds like aniline.[10] |
| The product is "tailing" or streaking on the column. | This is often due to the interaction of a basic compound with the acidic silica gel.[10] Adding triethylamine to the eluent can mitigate this issue.[10] |
Experimental Protocols
Protocol 1: Acid-Base Extraction for Aniline Removal
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, diethyl ether) in a separatory funnel.
-
Acid Wash: Add an equal volume of 1M HCl to the separatory funnel.
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Separation: Allow the layers to fully separate. The bottom aqueous layer contains the anilinium chloride.[11]
-
Drain: Drain the lower aqueous layer.
-
Repeat: Repeat the acid wash (steps 2-5) two more times with fresh 1M HCl.
-
Neutral Wash: Wash the organic layer with water, followed by a wash with brine to remove any residual acid and water.[11]
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Isolation: Filter or decant the dried organic solution and remove the solvent under reduced pressure to obtain the purified bromoacetamide product.
Protocol 2: Thin-Layer Chromatography (TLC) for Monitoring Purification
-
Plate Preparation: On a silica gel TLC plate, spot the crude reaction mixture, the purified product, and a standard of pure aniline.
-
Elution: Develop the TLC plate in a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate).[12]
-
Visualization: Visualize the spots under a UV lamp (254 nm) and/or by staining with an appropriate reagent (e.g., potassium permanganate or iodine).[12]
-
Analysis: The absence of a spot corresponding to the aniline standard in the lane of the purified product indicates successful removal.
Visual Workflows
Caption: General recrystallization workflow for product purification.
Data at a Glance
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Solubility |
| Aniline | C₆H₇N | 93.13 | Soluble in most organic solvents; slightly soluble in water. [13][14] |
| 2-Bromoacetamide | C₂H₄BrNO | 137.96 [15][16] | Soluble in polar solvents like water and alcohols. [17] |
References
-
Aniline - Solubility of Things. Retrieved from [Link]
-
How do I remove aniline from the reaction mixture? - ResearchGate. (2014, December 12). Retrieved from [Link]
-
Exp 6 - Extraction. Retrieved from [Link]
-
Experiment 3: Separating Organic Components of a Mixture by Acid/Base Extraction. Retrieved from [Link]
-
How to obtain pure aniline from a mixture of phenol and aniline? - Chemistry Stack Exchange. (2014, August 10). Retrieved from [Link]
-
Aniline - Wikipedia. Retrieved from [Link]
-
unit-10 - preparation of organiccompounds - NCERT. Retrieved from [Link]
-
Remove Sticky Reagents. Retrieved from [Link]
-
Aniline is soluble in which of the following organic class 12 chemistry CBSE - Vedantu. (2024, July 2). Retrieved from [Link]
-
Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay - Wsu. Retrieved from [Link]
-
CHM 230 predict acidity of aniline 3 6 - YouTube. (2020, October 7). Retrieved from [Link]
-
Statistical Analysis of Substituent Effects on pKa of Aniline Journal of Engineering Research and Applied Science. (2024, December 11). Retrieved from [Link]
-
Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). (2017, April 18). Retrieved from [Link]
-
p-Bromoaniline Synthesis: A Lab Protocol - Studylib. Retrieved from [Link]
-
Substituent Effects on the Physical Properties and pKa of Aniline - AFIT. Retrieved from [Link]
-
8.4 - Extraction and Washing Guide - MIT OpenCourseWare. Retrieved from [Link]
-
Qualitative Elucidation via TLC Staining - ACD/Labs. (2026, February 12). Retrieved from [Link]
-
Thin-layer chromatography as a method for separating aniline oligomers - ResearchGate. (2025, August 7). Retrieved from [Link]
-
Synthesis for 4-bromoacetanilide from aniline: If the synthesis of p-bromoacetanilide also provided a small amount of o-bromoacetanilide after the crystallization step, how would that influence the melting point range of p-bromoacetanilide? | Homework.Study.com. Retrieved from [Link]
- CN101550090B - Method for synthesizing bromoacetamide - Google Patents.
-
2-Bromoacetamide - the NIST WebBook. Retrieved from [Link]
-
Exp.06: preparation of p-bromo acetanilide. Retrieved from [Link]
-
Purification of Aniline Hydrochloride - Powered by XMB 1.9.11 - Sciencemadness.org. (2023, July 4). Retrieved from [Link]
-
n-bromoacetamide - Organic Syntheses Procedure. Retrieved from [Link]
-
Column Chromatography of Nitroanilines Lab Experiment - Studylib. Retrieved from [Link]
-
TLC Visualization Reagents - EPFL. Retrieved from [Link]
-
Detection Progress of Selected Drugs in TLC - PMC - NIH. Retrieved from [Link]
- CN105017029A - Preparation method of p-bromoaniline - Google Patents.
-
Separation of N-(2-Bromoethyl)aniline on Newcrom R1 HPLC column - SIELC Technologies. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. academics.su.edu.krd [academics.su.edu.krd]
- 3. Aniline - Wikipedia [en.wikipedia.org]
- 4. community.wvu.edu [community.wvu.edu]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.rochester.edu [chem.rochester.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 13. The Solubility of Aniline_Chemicalbook [chemicalbook.com]
- 14. solubilityofthings.com [solubilityofthings.com]
- 15. fishersci.com [fishersci.com]
- 16. 2-Bromoacetamide [webbook.nist.gov]
- 17. CAS 683-57-8: Bromoacetamide | CymitQuimica [cymitquimica.com]
Technical Support Center: Stability of 2-bromo-N-(2-fluoro-5-methylphenyl)acetamide
Welcome to the technical support center for 2-bromo-N-(2-fluoro-5-methylphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on maintaining the stability and integrity of this compound in solution. Understanding the chemical liabilities of this molecule is critical for generating reliable experimental data and developing stable formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical stability concerns for 2-bromo-N-(2-fluoro-5-methylphenyl)acetamide?
A1: The structure of 2-bromo-N-(2-fluoro-5-methylphenyl)acetamide contains two primary functional groups susceptible to degradation: an α-bromoacetamide moiety and an amide linkage.
-
Susceptibility to Nucleophilic Attack: The carbon atom attached to the bromine is electrophilic and highly susceptible to nucleophilic attack. This can lead to the displacement of the bromide ion by nucleophiles present in the solution (e.g., water, buffer species, or other formulation components). This is a form of reductive dehalogenation.[1]
-
Hydrolysis of the Amide Bond: The amide bond can undergo hydrolysis, particularly under acidic or basic conditions, to yield 2-bromoacetic acid and 2-fluoro-5-methylaniline. The rate of hydrolysis is significantly influenced by pH and temperature.[2][3]
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The pH of the solution is a critical factor.
-
Alkaline Conditions (pH > 8): The compound will likely degrade rapidly. Base-catalyzed hydrolysis of the amide bond is a well-documented pathway.[3] Furthermore, hydroxide ions (OH⁻) are strong nucleophiles that can readily displace the bromide atom.
-
Neutral Conditions (pH ≈ 7): While more stable than at high pH, degradation can still occur. The primary pathway is likely nucleophilic attack by water (hydrolysis) on the C-Br bond, and to a lesser extent, hydrolysis of the amide bond.
-
Acidic Conditions (pH < 5): Acid-catalyzed hydrolysis of the amide bond is the most probable degradation pathway. The α-bromo group is generally more stable against nucleophilic attack under acidic conditions compared to alkaline conditions.
Q3: What solvents are recommended for preparing stock solutions and for short-term storage?
A3: For maximal stability, especially for long-term storage, the compound should be stored as a dry solid at low temperatures. When solutions are necessary:
-
Recommended: Aprotic organic solvents such as acetonitrile (ACN), tetrahydrofuran (THF), or dimethyl sulfoxide (DMSO). These solvents are non-nucleophilic and will not directly participate in the degradation of the C-Br bond.
-
Use with Caution: Protic solvents like ethanol or methanol can act as nucleophiles, leading to solvolysis products over time.
-
Avoid: Aqueous buffers for anything other than immediate use in an experiment. If aqueous solutions are required, they should be prepared fresh from a stock in an aprotic solvent.
Q4: Is 2-bromo-N-(2-fluoro-5-methylphenyl)acetamide sensitive to light or temperature?
A4: Yes, both are important factors.
-
Temperature: As with most chemical reactions, degradation rates (both hydrolysis and nucleophilic substitution) increase with temperature.[4] For this reason, solutions should be kept cool and experimental conditions should be tightly controlled.
Troubleshooting Guide
Problem: I'm observing a rapid loss of my parent compound in a buffered aqueous solution (e.g., PBS pH 7.4) during my assay.
-
Likely Cause: Nucleophilic attack and/or hydrolysis. The bromide is an excellent leaving group, and components of your buffer (like phosphate species) or water itself can act as nucleophiles.
-
Troubleshooting Steps:
-
Confirm the Degradation: Run a time-course experiment. Prepare your solution and immediately analyze a t=0 sample via HPLC. Analyze subsequent samples at regular intervals (e.g., 15 min, 30 min, 1 hr, 4 hr) while keeping the bulk solution under your exact assay conditions.
-
Minimize Aqueous Exposure Time: Redesign your experiment to minimize the time the compound spends in the aqueous buffer. Add the compound (from a concentrated stock in aprotic solvent like ACN or DMSO) to the aqueous medium as the very last step before analysis or use.
-
Evaluate Buffer Composition: If possible, switch to a less nucleophilic buffer system. Buffers like HEPES or MOPS may be less reactive than phosphate buffers.
-
Lower the Temperature: If your experiment allows, perform it at a lower temperature (e.g., 4 °C) to slow the degradation kinetics.
-
Problem: My HPLC analysis shows several new, unidentified peaks after preparing my sample for injection.
-
Likely Cause: On-instrument or sample prep degradation. This can be caused by reactive solvents, inappropriate pH of the mobile phase, or prolonged residence time in the autosampler.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for HPLC-related degradation.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is essential for identifying potential degradation products and establishing the intrinsic stability of the molecule, following principles outlined in ICH Q1A(R2) guidelines.[5][7] The goal is to achieve 5-20% degradation.[6][7]
Objective: To investigate the stability of 2-bromo-N-(2-fluoro-5-methylphenyl)acetamide under various stress conditions.
Materials:
-
2-bromo-N-(2-fluoro-5-methylphenyl)acetamide
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
1 M HCl, 1 M NaOH, 3% H₂O₂
-
HPLC system with UV detector
-
pH meter, calibrated
-
Photostability chamber, calibrated oven
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Stress Conditions: For each condition, dilute the stock solution with the stressor solution to a final concentration of 0.1 mg/mL.
-
Acid Hydrolysis: Mix with 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix with 0.1 M NaOH. Incubate at room temperature (this reaction is expected to be fast).
-
Oxidation: Mix with 3% H₂O₂. Incubate at room temperature, protected from light.
-
Thermal Stress: Dilute with a 50:50 ACN:Water mixture. Incubate at 60°C in the dark.
-
Photolytic Stress: Dilute with a 50:50 ACN:Water mixture. Expose to light in a photostability chamber according to ICH Q1B guidelines.[5] Run a dark control in parallel.
-
-
Time Points: Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Quenching:
-
For acid/base samples, neutralize with an equimolar amount of base/acid.
-
For oxidative samples, the reaction can be quenched by dilution if necessary.
-
-
Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2). Calculate the percentage of parent compound remaining and quantify major degradants relative to the t=0 sample.
Expected Outcomes (Hypothetical Data):
| Stress Condition | Time (hr) | % Parent Remaining (Hypothetical) | Major Degradant(s) |
| 0.1 M HCl, 60°C | 24 | 85% | 2-bromoacetic acid, 2-fluoro-5-methylaniline |
| 0.1 M NaOH, RT | 2 | 40% | 2-hydroxy-N-(2-fluoro-5-methylphenyl)acetamide |
| 3% H₂O₂, RT | 24 | 92% | Oxidized impurities (e.g., N-oxides) |
| Thermal, 60°C | 24 | 95% | Hydrolysis products |
| Photolytic | 24 | 88% | Radical-derived products |
Protocol 2: Stability-Indicating HPLC-UV Method
Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.
Instrumentation & Columns:
-
HPLC with PDA or UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
Method Parameters (Starting Point):
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 30% B
-
18-22 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan)
-
Injection Volume: 10 µL
Method Validation: This method must be validated for specificity by analyzing the stressed samples from Protocol 1. The peak for the parent compound should be pure and well-resolved from all degradation product peaks.
Potential Degradation Pathways
The primary degradation pathways are hydrolysis of the amide bond and nucleophilic substitution at the α-carbon.
Caption: Primary degradation pathways for the title compound.
References
-
ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Forced Degradation Studies. (2016). MedCrave online. [Link]
-
ICH GUIDELINES: STRESS DEGRADATION STUDY. (2021). IJCRT.org. [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
-
Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec. [Link]
-
Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010). LCGC North America. [Link]
-
Rapid degradation of brominated and iodinated haloacetamides with sulfite in drinking water. (2018). PubMed. [Link]
-
Stability of haloacetamides in the presence of residual disinfectant and quenching agents. (2016). ResearchGate. [Link]
-
Analytical Chemistry of Organic Halogen Compounds. (1975). Elsevier. [Link]
-
On the hydrolysis mechanisms of amides and peptides. (2018). University of Regina. [Link]
Sources
- 1. Rapid degradation of brominated and iodinated haloacetamides with sulfite in drinking water: Degradation kinetics and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. uregina.ca [uregina.ca]
- 4. ijcrt.org [ijcrt.org]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. resolvemass.ca [resolvemass.ca]
avoiding cyclization side reactions in alpha-bromoacetamide synthesis
Technical Support Center: -Haloacetamide Synthesis Optimization
Topic: Avoiding Cyclization & Side Reactions in -Bromoacetamide Synthesis
The Mechanistic Landscape: Why Cyclization Happens
The Core Problem:
-
The Carbonyl Carbon (Hard Electrophile): The desired site for acylation.
-
The
-Carbon (Soft Electrophile): The site for unwanted alkylation.
The Cyclization Trap: When the reaction conditions are not kinetically controlled, or when the substrate contains internal nucleophiles, the system deviates from the target linear amide toward cyclic byproducts.
Pathway Analysis (DOT Visualization)
The following diagram illustrates the competitive pathways. Your goal is to force the reaction down Pathway A while suppressing Pathways B and C.
Figure 1: Competitive reaction pathways. Path A represents the desired acylation. Path B and C represent the thermodynamic traps of alkylation and cyclization.
Troubleshooting Guide: Diagnostic & Solutions
Use this decision matrix to identify the root cause of your specific failure mode.
| Observation | Likely Issue | Root Cause | Corrective Action |
| Precipitate forms immediately, but yield is low. | Hydrobromide Salt Formation | The amine is acting as its own base, scavenging the HBr produced. Half your starting material is lost as salt. | Add a Scavenger Base: Use Schotten-Baumann conditions (biphasic) or add a non-nucleophilic base (DIPEA) before adding the acid bromide. |
| Mass Spec shows [M-HBr] peak or cyclic structure. | Intramolecular Cyclization | If your amine has a | Protect Side Chains: Hydroxyls/thiols must be protected (e.g., TBDMS, Trityl) before reaction. Alternatively, run at -78°C to freeze out the |
| Mass Spec shows [2M-2HBr] (Dimer). | Diketopiperazine Formation | Two molecules of product reacted head-to-tail. Common in concentrated solutions. | High Dilution: Reduce concentration to <0.05 M. Add the acid bromide slowly to the amine to keep the electrophile concentration low relative to the nucleophile. |
| Product is an oil instead of solid (and impure). | Over-Alkylation | The amine attacked the | Lower Temperature: Acylation is kinetically faster at -10°C to 0°C. Alkylation requires higher activation energy. |
Optimized Protocols (SOPs)
Protocol A: The "Gold Standard" Biphasic Method (Schotten-Baumann)
Best for: General synthesis, preventing salt formation, and suppressing over-alkylation.
Logic: By keeping the base in the aqueous phase and the electrophile in the organic phase, you minimize the contact time between the base and the sensitive
-
Preparation: Dissolve the amine (1.0 eq) in DCM (Concentration ~0.1 M).
-
Biphasic Setup: Add an equal volume of saturated aqueous
or . -
Cooling: Cool the rapidly stirring biphasic mixture to 0°C.
-
Addition: Dissolve bromoacetyl bromide (1.1 eq) in a small volume of DCM. Add this solution dropwise over 30 minutes.
-
Critical: Vigorous stirring is essential to maximize interfacial surface area.
-
-
Workup: Separate layers. Wash organic layer with 1M HCl (to remove unreacted amine) and Brine. Dry over
.
Protocol B: The Anhydrous "Low-Temp" Method
Best for: Water-sensitive substrates or highly reactive amines.
-
Base Selection: Use DIPEA (Hünig's Base) or 2,6-Lutidine . Avoid TEA (Triethylamine) as it is less hindered and can react with the
-bromide to form quaternary ammonium salts [2]. -
Setup: Dissolve amine (1.0 eq) and DIPEA (1.1 eq) in anhydrous DCM or THF under
. -
Cryo-Cooling: Cool to -20°C to -10°C .
-
Why? At this temperature, the rate of acylation (C=O attack) is orders of magnitude faster than alkylation (
displacement).
-
-
Addition: Add bromoacetyl bromide (1.05 eq) dropwise.
-
Quench: Quench with dilute acid immediately upon completion (monitor by TLC) to prevent post-reaction cyclization.
Workflow Visualization: Decision Tree
Figure 2: Workflow selection guide based on substrate properties.
Frequently Asked Questions (FAQs)
Q: Why do I see a "double" mass peak (M+M)?
A: This is likely the piperazine-2,5-dione (diketopiperazine) derivative. It forms when two molecules of your
-
Fix: Dilute your reaction. If running at 0.5 M, drop to 0.05 M.
Q: Can I use Chloroacetyl Chloride instead of Bromoacetyl Bromide?
A: Yes, and it is often safer. The C-Cl bond is stronger than the C-Br bond, making the
Q: My base (Triethylamine) is disappearing. What is happening?
A: Triethylamine is nucleophilic enough to attack the
-
Fix: Switch to DIPEA (Diisopropylethylamine). The steric bulk of the isopropyl groups prevents it from attacking the
-carbon while still allowing it to scavenge protons [4].
References
🔬 Technical Support Center: Amide Coupling Optimization
Topic: Troubleshooting Low Purity in Amide Coupling Reactions Role: Senior Application Scientist Format: Technical Support Center (Interactive Q&A)
Status: Online | Specialist: Senior Application Scientist Ticket ID: AC-SOLV-2024
Welcome to the Advanced Synthesis Support Module. You are likely here because your LCMS trace looks like a "forest of peaks," your chiral center has scrambled, or your yield is inexplicably low. Below, I have deconstructed the most common failure modes in amide bond formation into a causal troubleshooting guide.
📂 Module 1: The Racemization Crisis (Chiral Purity)
User Question: "I am coupling a chiral carboxylic acid (N-protected amino acid) with a secondary amine. The product is forming, but I’m seeing 15-40% epimerization at the alpha-carbon. I’m using HATU/DIPEA. What is happening?"
Scientist Response: This is the classic "Over-Activation" trap. You are likely driving the reaction through the Oxazolone (Azlactone) pathway rather than the direct active ester pathway.
The Mechanism:
When a carboxylic acid is activated (especially by potent reagents like HATU) in the presence of a base, the carbonyl oxygen of the neighboring carbamate protecting group (like Fmoc or Cbz) or the amide backbone can attack the activated carbonyl. This forms a 5-membered oxazolone ring. The alpha-proton on this ring is highly acidic (
Corrective Actions:
-
Switch Reagents: Move from HATU to T3P (Propylphosphonic anhydride) . T3P is the current "Gold Standard" for low epimerization because it activates the acid in a concerted manner that disfavors oxazolone formation [1].
-
Change the Base: Switch from DIPEA (strong base) to 2,4,6-Collidine or Pyridine . These are weaker bases that are sufficient to drive the coupling but less likely to deprotonate the oxazolone intermediate.
-
Add an Additive: If you must use carbodiimides (EDC/DCC), you must use Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate). It is superior to HOBt/HOAt in suppressing racemization and is non-explosive [2].[1]
Visualizing the Failure Mode:
Figure 1: The mechanism of racemization via oxazolone formation. High pH and slow amine addition favor the red path.
📂 Module 2: Ghost Peaks & Side Reactions
User Question: "I see my product mass, but I also see a significant impurity at M+101 or a rearranged product that doesn't couple. Also, my yield is lower than expected."
Scientist Response: You are encountering reagent-specific side reactions. Let's diagnose based on the mass shift.
Scenario A: The "Guanidinylation" (+101 Da)
-
Cause: You used HATU or HBTU and added the amine before the acid was fully activated, or you used a large excess of HATU. The amine reacted directly with the HATU uronium center instead of the activated acid.
-
Fix: Pre-activate the Acid + HATU + Base for 1-2 minutes before adding the Amine. Do not let it sit longer than 5 minutes (risk of epimerization), but do not add amine instantly.
Scenario B: The N-Acyl Urea (Rearrangement)
-
Cause: You are using a carbodiimide (EDC or DCC) without an additive. The O-acylisourea intermediate rearranged into an unreactive N-acyl urea.[2][3]
-
Fix: Always use Oxyma Pure or HOBt (1.0 equiv) with carbodiimides. They intercept the O-acylisourea to form a stable active ester that reacts cleanly with the amine [3].[3][4]
📂 Module 3: Work-up & Purification Nightmares
User Question: "My reaction worked, but I can't purify it. The DMF won't evaporate, and there's a white solid clogging my column."
Scientist Response: Amide coupling is only as good as the work-up. Stop trying to rotovap DMF; wash it out.[5]
The "Standard" Wash Protocol (The LiCl Method): DMF is miscible with water but "sticks" to organic layers.
-
Dilute reaction with Ethyl Acetate (or 2-MeTHF).
-
Wash 3x with 5% LiCl (aq) .[5] The lithium salt disrupts the DMF-organic interaction and pulls DMF into the aqueous phase [4].
-
Wash 1x with 0.5M HCl (removes unreacted amine/pyridine).
-
Wash 1x with Sat. NaHCO3 (removes unreacted acid/additives).
-
Wash 1x with Brine .
The "White Solid" (DCU): If you used DCC, that solid is Dicyclohexylurea (DCU). It is insoluble in almost everything.
-
Immediate Fix: Filter through a Celite pad before work-up.
-
Systemic Fix: Switch to EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) . The urea byproduct of EDC is water-soluble and vanishes during the acid wash.
📊 Module 4: Reagent Selection Matrix
Use this table to select the correct system for your specific substrate constraints.
| Constraint | Recommended Reagent | Base | Additive | Solvent | Why? |
| Standard / Robust | HATU | DIPEA | None | DMF/DMAc | Fastest kinetics; works for 90% of cases. |
| Chiral / Epimerization Prone | T3P (50% in EtOAc) | Pyridine | None | EtOAc / 2-MeTHF | Lowest racemization risk; easy aqueous workup [5]. |
| Acid Sensitive | EDC | None | Oxyma Pure | DCM | Avoids strong bases; byproduct is water soluble. |
| Sterically Hindered | HATU or PyBOP | DIPEA | HOAt | DMF | HOAt (7-aza) speeds up reaction with bulky amines. |
| Large Scale (>100g) | T3P | NMM | None | EtOAc | Green solvent; no explosion risk (unlike HOBt); cost-effective. |
🧪 Module 5: Standard Operating Procedures (SOPs)
Protocol A: The "Gold Standard" Low-Epimerization Coupling (T3P)
Best for: Drug candidates with chiral centers, scale-up, and clean work-up.
-
Dissolve: Charge Carboxylic Acid (1.0 equiv) and Amine (1.1 equiv) in EtOAc or 2-MeTHF (5-10 volumes).
-
Base: Cool to 0°C. Add Pyridine (3.0 equiv).
-
Coupling: Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise.
-
Reaction: Warm to Room Temp (RT). Monitor by LCMS (typically 1-4 hours).
-
Work-up:
Protocol B: The "Bulky/Difficult" Coupling (HATU)
Best for: Unreactive amines, steric hindrance, rapid synthesis.
-
Activation: Dissolve Carboxylic Acid (1.0 equiv) in dry DMF . Add HATU (1.05 equiv) and DIPEA (1.0 equiv).
-
Wait: Stir for exactly 2 minutes at RT (Pre-activation).
-
Addition: Add Amine (1.1 - 1.5 equiv) followed by a second portion of DIPEA (1.0 equiv).
-
Reaction: Stir at RT. If incomplete after 2 hours, heat to 50°C (Warning: Epimerization risk increases with heat).
-
Work-up: Perform the LiCl Wash Protocol (described in Module 3) to remove DMF.[5]
🛠️ Troubleshooting Logic Tree
Figure 2: Decision matrix for diagnosing amide coupling failures.
📚 References
-
Dunetz, J. R., et al. (2011).[10] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters. Available at: [Link]
-
Subirós-Funosas, R., et al. (2009).[11] "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion."[12] Chemistry – A European Journal. Available at: [Link]
-
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. Available at: [Link]
-
Delhaye, L., et al. (2013). "Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems." Organic Process Research & Development. Available at: [Link]
-
Patterson, J. (2024). "Understanding T3P® from start to finish." Curia Global Technical Reports. Available at: [Link]
Sources
- 1. bachem.com [bachem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. epfl.ch [epfl.ch]
- 6. reddit.com [reddit.com]
- 7. Workup [chem.rochester.edu]
- 8. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 9. echemi.com [echemi.com]
- 10. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole‐Based HOBt and HOAt with a Lower Risk of Explosion[1] | Scilit [scilit.com]
Validation & Comparative
Comparative Mass Spectrometry Guide: 2-Bromo-N-(2-fluoro-5-methylphenyl)acetamide
Executive Summary
This technical guide provides a comprehensive analysis of the mass spectrometry (MS) fragmentation patterns of 2-bromo-N-(2-fluoro-5-methylphenyl)acetamide , a representative
We compare this compound against its Chloro-analog (a common alternative in Structure-Activity Relationship studies) to highlight differences in isotopic signatures, ionization efficiency, and fragmentation stability. This guide is designed for analytical chemists and medicinal chemists requiring rigorous structural verification protocols.
Structural Analysis & Isotopic Theory
Before interpreting spectra, the unique isotopic signature of the halogenated "warhead" must be understood.[1] This molecule consists of a reactive
| Feature | 2-Bromo-N-(2-fluoro-5-methylphenyl)acetamide | 2-Chloro-N-(2-fluoro-5-methylphenyl)acetamide (Alternative) |
| Formula | ||
| Monoisotopic Mass | 244.98 (for | 201.03 (for |
| Isotope Pattern | 1:1 Doublet ( | 3:1 Doublet ( |
| Diagnostic Value | High (Unmistakable "Twin Peak" signature) | Moderate (Standard organic signature) |
| Reactivity (Alkylation) | High (Soft electrophile) | Moderate (Lower leaving group ability) |
Key Insight: The 1:1 isotopic ratio of the Bromine atom is the primary diagnostic filter.[1] In complex biological matrices (e.g., proteomic digests), this "twin peak" separated by 2 Da allows for rapid filtering of covalent adducts from background noise.
Fragmentation Pathways (ESI-MS/MS)
In Electrospray Ionization (ESI) positive mode, the molecule forms the protonated pseudomolecular ion
Primary Fragmentation Channels
-
Pathway A: Amide Bond Cleavage (Scaffold Diagnostic)
-
The amide bond breaks to release the stable aniline-derived cation.
-
Product: 2-fluoro-5-methylbenzenaminium ion.
-
m/z: 126.07.
-
Significance: This peak is identical in both Bromo and Chloro analogs, serving as a "scaffold marker" during SAR screening.
-
-
Pathway B: Neutral Loss of HBr (Warhead Diagnostic)
-
The protonated parent ion eliminates neutral Hydrogen Bromide (HBr).
-
Mechanism: Intramolecular nucleophilic attack or thermal elimination in the source.
-
Product: Cyclized lactam or ketene-imine intermediate (
). -
m/z: ~166.06.
-
Significance: Loss of the bromine isotopic pattern. The resulting peak is a singlet (monoisotopic), confirming the loss of the halogen.
-
-
Pathway C:
-Cleavage (Acylium Ion)-
Cleavage generates the bromoacetyl cation (
). -
m/z: 121/123 (1:1 ratio).
-
Significance: Confirms the integrity of the electrophilic warhead.
-
Visualized Fragmentation Pathway
Caption: The fragmentation logic flows from the parent ion (blue) into three distinct diagnostic channels: Scaffold identification (green), Neutral loss confirmation (yellow), and Warhead verification (red).
Comparative Performance: Bromine vs. Chlorine Analogs
When selecting a probe for mass spectrometry-based assays (e.g., covalent binding kinetics), the choice between Bromine and Chlorine variants impacts data quality.
| Performance Metric | Bromine Analog (Target) | Chlorine Analog (Alternative) | Winner |
| Isotopic Tagging | Distinct 1:1 doublet makes automated peak picking highly accurate. | 3:1 doublet is common in solvents/contaminants, leading to false positives. | Bromine |
| Fragmentation Efficiency | C-Br bond is weaker (Bond Energy ~276 kJ/mol). Fragments easily at lower Collision Energy (CE). | C-Cl bond is stronger (Bond Energy ~338 kJ/mol). Requires higher CE, often degrading the scaffold first. | Bromine |
| Scaffold Verification | Generates m/z 126 (Aniline) + m/z 121/123 (Warhead). | Generates m/z 126 (Aniline) + m/z 77/79 (Warhead). | Bromine (Warhead ion is heavier/cleaner) |
| Solubility/Ionization | Higher lipophilicity may suppress ionization in highly aqueous mobile phases. | Slightly more polar; often ionizes better in high-water gradients. | Chlorine |
Expert Recommendation: Use the Bromine analog for initial method development and spectral library generation due to its superior diagnostic fragmentation. Switch to the Chlorine analog only if the high reactivity of the bromine compound causes stability issues in the autosampler.
Experimental Protocol: LC-MS/MS Characterization
To replicate the data described above, follow this self-validating protocol.
Phase 1: Sample Preparation
-
Stock Solution: Dissolve 1 mg of 2-bromo-N-(2-fluoro-5-methylphenyl)acetamide in 1 mL DMSO (10 mM).
-
Working Standard: Dilute to 1 µM in 50:50 Acetonitrile:Water + 0.1% Formic Acid.
-
Critical Step: Do not use methanol as the solvent if storing >1 hour; the bromine is labile and can undergo solvolysis to form the methoxy-analog over time.
-
Phase 2: LC-MS Parameters
-
System: UHPLC coupled to Q-TOF or Triple Quadrupole.
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Ionization: ESI Positive Mode (+).
-
Capillary Voltage: 3.5 kV.
-
Source Temp: 350°C.
-
Phase 3: Data Acquisition Workflow
Caption: Step-by-step logic for validating the compound's identity using MS/MS.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds.
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 2-Bromoacetamide. National Institute of Standards and Technology. Link
-
Jeremić, L. A., et al. (1990).[2] Electron-ionization-induced fragmentation of N-monosubstituted 2-phenylacetamides. Rapid Communications in Mass Spectrometry. Link
-
Chemistry Steps. (2023). Isotopes in Mass Spectrometry (Br vs Cl patterns). Link
-
SIELC Technologies. (2018). HPLC Analysis of N-(2-bromo-4-methylphenyl)acetamide. (Analogous structure separation conditions). Link
Sources
A Senior Application Scientist's Guide to Differentiating Amide and Alkyl Bromide Functional Groups with IR Spectroscopy
For researchers and professionals in drug development, the rapid and accurate identification of functional groups is a cornerstone of molecular characterization. Infrared (IR) spectroscopy remains an indispensable first-line technique for this purpose, providing a unique vibrational fingerprint of a molecule. This guide provides an in-depth comparison of the IR spectral signatures of two crucial functional groups: amides and alkyl bromides. We will move beyond simple peak identification to explore the underlying principles that govern their spectral appearance and provide a robust workflow for their differentiation.
Section 1: The Vibrational Signature of Amides
The amide functional group is a cornerstone of peptide and protein chemistry, and its IR spectrum is rich with information. Its signature is dominated by the interplay of the C=O and N-H bonds, with their positions being highly sensitive to substitution and hydrogen bonding.[1]
Key Amide Absorptions:
-
N-H Stretch: This absorption is highly diagnostic for primary (R-CONH₂) and secondary (R-CONHR') amides.[2]
-
Primary Amides: Exhibit two distinct medium-intensity peaks between 3170-3520 cm⁻¹. These correspond to the asymmetric (~3520 cm⁻¹) and symmetric (~3400 cm⁻¹) stretching vibrations of the two N-H bonds.[1][2] The presence of two peaks is a definitive marker for a primary amide.[2][3]
-
Secondary Amides: Show a single N-H stretching band, typically in the 3370-3170 cm⁻¹ range for solid samples.[2]
-
Tertiary Amides (R-CONR'₂): Lacking an N-H bond, they show no absorption in this region.[2]
-
Causality: The position and broadness of N-H stretches are heavily influenced by hydrogen bonding. In solid-state or concentrated solutions, these peaks shift to lower wavenumbers (e.g., 3350 and 3180 cm⁻¹) and become broader due to intermolecular H-bonding.[1]
-
-
C=O Stretch (Amide I Band): This is typically the strongest absorption in an amide's spectrum, found between 1630-1700 cm⁻¹.[3][4][5] Its precise location reveals the molecular environment.
-
Causality (Resonance Effect): The lone pair of electrons on the nitrogen atom can delocalize into the carbonyl group. This resonance effect imparts partial double-bond character to the C-N bond and, crucially, weakens the C=O bond.[1] This lowers its stretching frequency compared to a typical ketone (1715 cm⁻¹).[1]
-
Environmental Effects: In solid samples, hydrogen bonding lowers the Amide I frequency (to ~1650 cm⁻¹ for primary amides), while in dilute solutions with less H-bonding, the frequency increases (to ~1690 cm⁻¹).[1]
-
-
N-H Bend (Amide II Band): This band arises from a complex vibration involving N-H bending and C-N stretching.[4][5][6] It is a key feature for primary and secondary amides.
Section 2: The Vibrational Signature of Alkyl Bromides
In contrast to the feature-rich spectrum of an amide, the signature of an alkyl bromide is far more subtle. The key absorption lies deep within the "fingerprint region" (below 1500 cm⁻¹), an area of the spectrum often crowded with complex vibrations.
-
C-Br Stretch: The defining feature is the carbon-bromine stretching vibration.
-
Position: This peak is found at low wavenumbers, typically in the 690-515 cm⁻¹ range.[7][8]
-
Intensity: The intensity is variable but often medium to strong.
-
Causality (The Mass Effect): The position of a vibrational absorption is inversely related to the mass of the atoms involved.[9] Bromine is a heavy atom (atomic mass ~80 amu), which means the C-Br bond vibrates at a much lower frequency than bonds involving lighter atoms like hydrogen, carbon, or oxygen.[10] This is why the peak appears at such a low wavenumber.
-
-
-CH₂X Wag: In terminal alkyl halides, a characteristic C-H wagging vibration of the methylene group adjacent to the halogen (-CH₂Br) can sometimes be observed between 1300-1150 cm⁻¹.[7]
Section 3: Comparative Analysis & Identification Workflow
The differentiation between these two functional groups is generally straightforward due to their vastly different spectral features.
Comparison of Key IR Absorptions
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Key Characteristics |
| Primary Amide | N-H Stretch (asym & sym) | 3520-3170 | Medium | Two distinct peaks ("fangs")[2][3] |
| C=O Stretch (Amide I) | 1690-1630 | Strong | Typically the most intense peak in the spectrum.[3] | |
| N-H Bend (Amide II) | 1620-1590 | Medium-Strong | Sharp peak, close to the Amide I band.[1] | |
| Secondary Amide | N-H Stretch | 3500-3170 | Medium | A single peak.[2] |
| C=O Stretch (Amide I) | 1700-1630 | Strong | Very intense absorption. | |
| N-H Bend (Amide II) | 1570-1515 | Medium-Strong | A reliable indicator, well-separated from Amide I.[1] | |
| Tertiary Amide | C=O Stretch (Amide I) | 1680-1630 | Strong | Lacks any N-H or N-H related peaks.[1][2] |
| Alkyl Bromide | C-Br Stretch | 690-515 | Medium-Strong | Found in the low-frequency fingerprint region.[7][8] |
Visual Workflow for Spectral Interpretation
The following workflow provides a logical decision-making process for identifying these functional groups from an unknown spectrum.
Caption: Decision workflow for differentiating amides and alkyl bromides using key IR spectral regions.
Section 4: Experimental Protocol: Acquiring a High-Fidelity IR Spectrum via KBr Pellet
To ensure trustworthy and reproducible data, a standardized sample preparation protocol is critical. The Potassium Bromide (KBr) pellet method is a widely used technique for solid samples.[11]
Objective: To prepare a solid sample in a KBr pellet for analysis by Fourier Transform Infrared (FTIR) spectroscopy.
Materials:
-
FTIR-grade Potassium Bromide (KBr), thoroughly dried (e.g., in an oven at ~100°C).[12]
-
Agate mortar and pestle.
-
Pellet-forming die and hydraulic press.
-
Analytical balance.
-
Spatula.
-
Sample to be analyzed.
Methodology:
-
Sample Preparation: Weigh approximately 1-2 mg of the solid sample and 100-200 mg of dry, FTIR-grade KBr.[11][13] The sample concentration should be between 0.2% and 1%.[12] Too high a concentration will lead to excessive beam absorption and spectral artifacts.[12]
-
Grinding and Mixing: Transfer the KBr and sample to an agate mortar. Grind the mixture thoroughly for 3-5 minutes until it is a fine, homogeneous powder with the consistency of flour.[13][14] This step is crucial to reduce particle size and minimize light scattering, which can cause a sloping baseline.[14]
-
Loading the Die: Carefully transfer the powder mixture into the pellet-forming die sleeve. Distribute the powder evenly across the surface.
-
Pressing the Pellet: Place the die into a hydraulic press. Connect a vacuum line if available to remove trapped air, which can cause cloudy pellets. Increase the pressure to the manufacturer's recommendation (e.g., 8-10 tons for a 13 mm die).[13] Hold the pressure for several minutes.
-
Pellet Release and Mounting: Slowly release the pressure and disassemble the die. A good pellet will be thin and transparent or translucent.[15] Mount the resulting pellet in the spectrometer's sample holder.
-
Data Acquisition:
-
Place the empty sample holder in the spectrometer and run a background scan. This is essential to subtract the spectral contributions of atmospheric water and CO₂.
-
Place the sample holder with the KBr pellet into the beam path.
-
Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).[4]
-
Process the spectrum as needed (e.g., baseline correction).
-
This self-validating protocol ensures that the acquired spectrum is a true representation of the sample, free from common artifacts related to sample preparation.
References
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
-
Research Article. (2021, February 15). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Retrieved from [Link]
-
bioRxiv. (2022, July 21). Infrared Spectroscopy for Structure Analysis of Protein Inclusion Bodies. Retrieved from [Link]
-
JenaLib. (n.d.). Determination of Secondary Structure in Proteins by FTIR Spectroscopy. Retrieved from [Link]
-
Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]
-
Helsinki.fi. (n.d.). Quick User Guide for FT-IR. Retrieved from [Link]
-
Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]
-
Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Retrieved from [Link]
-
ACS Publications. (2020, April 8). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. PMC. Retrieved from [Link]
-
ACS Publications. (2020, April 8). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 31). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Retrieved from [Link]
-
MDPI. (2022, September 23). Broadband Multidimensional Spectroscopy Identifies the Amide II Vibrations in Silkworm Films. Retrieved from [Link]
-
Blogger. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]
-
DSpace@MIT. (n.d.). Amide I'-II' 2D IR spectroscopy provides enhanced protein secondary structural sensitivity. Retrieved from [Link]
-
UCLA Chemistry. (n.d.). IR Chart. Retrieved from [Link]
-
ResearchGate. (n.d.). How to prepare IR samples? Retrieved from [Link]
-
Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
-
Organic Chemistry at CU Boulder. (n.d.). IR: alkyl halides. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, November 6). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Organic Chemistry at CU Boulder. (n.d.). IR: amines. Retrieved from [Link]
-
Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds. Retrieved from [Link]
-
SlideShare. (n.d.). Infrared (IR) spectroscopy. Retrieved from [Link]
-
SlideShare. (n.d.). Sample preparation and factors affect IR bands. Retrieved from [Link]
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DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocar. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 11.2: Infrared (IR) Spectroscopy. Retrieved from [Link]
-
MSU Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]
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Warhead Selection in Covalent Discovery: Bromoacetamide vs. Chloroacetamide
Executive Summary
In the design of Targeted Covalent Inhibitors (TCIs) and chemoproteomic probes, the choice between bromoacetamide and chloroacetamide warheads represents a fundamental trade-off between intrinsic reactivity and chemical selectivity .
-
Bromoacetamides are high-reactivity electrophiles. They are ideal for initial "hit" discovery in fragment-based screening or proteome-wide profiling where maximizing cysteine capture is the priority. However, their high reactivity often leads to promiscuous off-target labeling and poor plasma stability.
-
Chloroacetamides occupy a "Goldilocks" zone. They possess sufficient reactivity to modify nucleophilic cysteines when driven by non-covalent affinity (proximity effect) but are stable enough to minimize non-specific reactions with the bulk proteome and glutathione (GSH).
This guide analyzes the mechanistic underpinnings of these warheads, provides a validated protocol for assessing their reactivity, and offers a decision framework for their application.
Mechanistic Foundation: The Displacement
Both bromo- and chloroacetamides react with cysteine thiols via a bimolecular nucleophilic substitution (
Reaction Pathway
The thiolate anion (
Figure 1:
The Leaving Group Effect
The primary differentiator between the two warheads is the leaving group ability of the halogen.
-
Bond Dissociation Energy (BDE): The
bond is longer and weaker than the bond, lowering the activation energy for the transition state. -
Basicity: Bromide (
) is a weaker base than Chloride ( ) (conjugate acid of HBr is ~ -9 vs. -7 for HCl). Weaker bases are more stable anions and thus better leaving groups.
| Feature | Chloroacetamide ( | Bromoacetamide ( | Impact |
| C-X Bond Energy | ~339 kJ/mol | ~285 kJ/mol | Lower energy barrier for Br cleavage. |
| C-X Bond Length | 1.77 Å | 1.94 Å | Longer bond = weaker overlap = easier break. |
| Intrinsic Reactivity | Moderate | High | Br reacts 10–50x faster in solution. |
| Selectivity | High (Proximity-driven) | Low (Reactivity-driven) | Cl requires specific binding to react. |
Reactivity Profiling: Experimental Data
To objectively compare these warheads, we rely on Kinetic Glutathione (GSH) Assays . GSH is the primary cytosolic scavenger of electrophiles. The half-life (
The "Goldilocks" Zone
Effective covalent drugs typically exhibit a GSH
-
< 15 min (Bromo): Likely to be scavenged by liver GSH before reaching the target; high risk of immunotoxicity (haptenization).
-
> 4 hours (Chloro/Acrylamide): Stable in plasma. Reaction with the target protein is driven by local effective concentration (
), not intrinsic reactivity.
Comparative Stability Data
The following table summarizes typical stability profiles observed in fragment screening campaigns (e.g., Backus et al., Nature 2016).
| Warhead Type | GSH | Plasma Stability | Primary Application |
| Bromoacetamide | < 20 min | Low (< 1 hr) | Proteomics, Hit Discovery |
| Chloroacetamide | 1 - 6 hours | Moderate/High | Chemical Probes, Lead Opt. |
| Acrylamide | > 24 hours | High | Clinical Drugs (e.g., Ibrutinib) |
Experimental Protocol: GSH Reactivity Assay
This protocol determines the intrinsic electrophilicity (
Materials
-
Buffer: PBS (pH 7.4) with 1 mM EDTA (to prevent metal-catalyzed oxidation of GSH).
-
Internal Standard: Indomethacin or Warfarin (non-reactive).
-
Nucleophile: Reduced L-Glutathione (GSH).
-
Detection: LC-MS/MS or UPLC-UV.
Workflow Diagram
Figure 2: Standard workflow for determining intrinsic reactivity half-life (
Step-by-Step Methodology
-
Preparation: Prepare a 10 mM stock of the test compound in DMSO.
-
Reaction Mix: Dilute compound to 10 µM in PBS (pH 7.4). Add GSH to a final concentration of 5 mM (500-fold excess ensures pseudo-first-order kinetics).
-
Incubation: Incubate at 37°C.
-
Sampling: At defined intervals (0, 15, 30, 60, 120, 240 min), remove 50 µL aliquots.
-
Quenching: Immediately add 50 µL of Acetonitrile + 1% Formic Acid containing the Internal Standard.
-
Analysis: Inject onto RP-HPLC. Monitor the disappearance of the parent peak (AUC) relative to the Internal Standard.
-
Calculation:
Decision Matrix: When to Use Which?
| Scenario | Recommended Warhead | Rationale |
| Fragment Screening | Chloroacetamide | Sufficiently reactive to find hits, but filters out "false positive" hyper-reactive compounds. |
| Proteomic Profiling | Bromo/Iodoacetamide | Maximum coverage of the cysteinome is required; promiscuity is a feature, not a bug, for mapping accessible thiols. |
| Lead Optimization | Chloroacetamide | If the acrylamide (Michael acceptor) is too weak, a chloroacetamide can serve as a potent tool compound to validate the target biology in cells. |
| In Vivo Study | Chloro (Optimized) | While rare in drugs, sterically hindered chloroacetamides can achieve sufficient stability for animal dosing. |
References
-
Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10, 307–317. [Link]
-
Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems.[1] Nature, 534, 570–574. [Link]
-
Lonsdale, R., & Ward, R. A. (2017). Structure-Based Design of Targeted Covalent Inhibitors. Chemical Society Reviews, 46, 7232-7256. [Link]
-
Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 62(12), 5673–5724. [Link]
Sources
Publish Comparison Guide: Melting Point Range Validation for CAS 1341681-66-0
This guide outlines the rigorous validation of the melting point range for CAS 1341681-66-0 , chemically identified as 2-Bromo-N-(2-fluoro-5-methylphenyl)acetamide .[1][2] This compound serves as a specialized halogenated building block in the synthesis of complex pharmaceutical heterocycles.[1][3]
Precise thermal characterization is non-negotiable for this class of acetamides, as melting point depression or range broadening is the primary indicator of hydrolytic degradation (releasing bromoacetic acid) or isomeric contamination.[1][2][3]
Subject: 2-Bromo-N-(2-fluoro-5-methylphenyl)acetamide
CAS Registry Number: 1341681-66-0
Molecular Formula: C
Executive Summary
For researchers utilizing CAS 1341681-66-0 in drug discovery, the melting point (MP) is not merely a physical constant but a purity gatekeeper.[1][2][3] As a halogenated acetamide, this compound is prone to specific degradation pathways that standard HPLC might miss if not specifically method-developed (e.g., detection of non-chromophoric bromo-species).[1][2][3]
This guide compares the two industry-standard validation methods: Capillary Method (USP <741>) versus Differential Scanning Calorimetry (DSC) .[1] While DSC offers thermodynamic insight, the capillary method remains the gold standard for rapid, visual purity confirmation in synthetic workflows.[1][2][3]
Compound Profile & Criticality
| Feature | Specification | Technical Note |
| Chemical Name | 2-Bromo-N-(2-fluoro-5-methylphenyl)acetamide | Halogenated acetanilide derivative.[1][4][5][6][9] |
| Physical State | Crystalline Solid (White to Off-White) | Appearance varies with recrystallization solvent.[1] |
| Critical Impurities | 2-Fluoro-5-methylaniline; Bromoacetic acid | Hydrolysis products that significantly depress MP.[1] |
| Storage | Inert atmosphere, 2-8°C | Hygroscopic; moisture accelerates hydrolysis.[1][2][3] |
Methodology Comparison: Capillary vs. DSC
To validate the melting point range of CAS 1341681-66-0, researchers must choose between visual onset/clear point determination and thermodynamic heat flow analysis.[1][2][3]
Comparative Analysis Table
| Metric | Method A: Capillary (USP <741>) | Method B: DSC (Differential Scanning Calorimetry) |
| Principle | Visual observation of phase transition (Solid | Measurement of heat flow difference vs. temperature.[1][3] |
| Precision | ||
| Sample Req. | ~5 mg | 1–3 mg |
| Primary Utility | Routine QC & Purity Check. Rapidly identifies wide ranges indicative of solvates or impurities.[1] | Polymorph Screening. Distinguishes between melting and decomposition or desolvation.[1] |
| Cost/Run | Low | High |
| Recommendation | Primary Choice for batch release and incoming goods inspection.[1] | Secondary Choice for detailed characterization during scale-up. |
Experimental Protocol: Capillary Melting Point Validation
Objective: To establish a tight melting range (
Materials Required
-
Sample: Dry CAS 1341681-66-0 (Vacuum dried at 40°C for 4 hours to remove surface moisture).
-
Standard: Benzophenone (MP 48°C) or Benzoic Acid (MP 122°C) for calibration, depending on the expected range.[1][2][3]
-
Equipment: Automated Melting Point Apparatus (e.g., Mettler Toledo MP series or Buchi).[1][2][3]
Step-by-Step Workflow
-
Sample Preparation (The "Pack" is Critical):
-
Grind the sample into a fine, uniform powder using an agate mortar.[1][2][3] Coarse crystals lead to uneven heat transfer and artificially broad ranges.[1][3]
-
Fill the capillary tube to a height of 3–4 mm .[1]
-
Compaction: Tap the capillary on a hard surface or use the instrument's compactor.[1][3] Loose packing causes air pockets, leading to premature "sintering" observations.[1][2][3]
-
-
Pre-Heating:
-
Set the start temperature to roughly 10°C below the expected onset. (If unknown, run a rapid "scout" ramp at 10°C/min to estimate).
-
-
The Ramp (Thermodynamic Equilibrium):
-
Observation & Recording:
-
Onset Temperature (
): Record when the first distinct liquid droplet forms inside the bulk solid. (Do not confuse with "sintering" or collapse).[3] -
Clear Point (
): Record when the last trace of solid disappears and the liquid becomes completely transparent.
-
-
Validation Criteria:
Logic & Troubleshooting (Causality Analysis)
The following diagram illustrates the decision logic for interpreting melting point data for CAS 1341681-66-0.
Figure 1: Decision tree for interpreting melting point deviations. A broad range triggers a sequential investigation into moisture, solvent entrapment, or chemical impurity.[1][2][3]
Expected Results & Interpretation
For 2-Bromo-N-(2-fluoro-5-methylphenyl)acetamide , a sharp melting point is the hallmark of a successful synthesis.[1][2]
-
Ideal Behavior: A sharp transition (e.g., if the MP is
, the range is to C).[1][2][3] -
Depressed MP: If the observed MP is significantly lower than the reference standard or batch history, it indicates contamination with the starting material (2-fluoro-5-methylaniline), which forms a eutectic mixture with the product.[1][2][3]
-
Opaque Melt: If the liquid remains cloudy at the clear point, insoluble inorganic salts (e.g., KBr from the synthesis) may be present.[1][2][3]
Data Reporting Format
When publishing or documenting your results, use the following standard table format:
| Batch ID | Onset ( | Clear Point ( | Range ( | Result |
| Ref-Std-001 | 1.1 | Pass | ||
| Lot-2026-A | 5.0 | Fail (Broad) | ||
| Lot-2026-B | 1.3 | Pass |
References
-
Mettler Toledo . (2024).[3] Thermal Analysis of Pharmaceuticals: Melting Point and DSC. Application Guide. Retrieved from [Link]
-
National Center for Biotechnology Information . (2025). PubChem Compound Summary for CAS 1341681-66-0. Retrieved from [Link]
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- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. 1343627-31-5|2-BRomo-n-(3-fluoro-2-methylphenyl)acetamide|BLD Pharm [bldpharm.com]
- 5. 326-67-0|N-(2-Fluoro-4-methylphenyl)acetamide|BLD Pharm [bldpharm.com]
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Introduction: The N-Phenylacetamide Scaffold as a Privileged Pharmacophore
An In-Depth Comparative Guide to the Biological Activity of N-(2-fluoro-5-methylphenyl)acetamide and Its Derivatives
In the landscape of medicinal chemistry, the N-phenylacetamide core is a recurring motif in a multitude of biologically active compounds. Its synthetic tractability and the ability of its derivatives to form key hydrogen bonds and hydrophobic interactions make it a versatile scaffold for drug design. The strategic introduction of substituents onto the phenyl ring can profoundly modulate a compound's pharmacokinetic and pharmacodynamic properties. Specifically, the incorporation of a fluorine atom and a methyl group, as seen in the N-(2-fluoro-5-methylphenyl)acetamide series, is a well-established strategy to enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[1][2]
This guide offers a comparative analysis of the biological activities associated with this scaffold, drawing upon experimental data from structurally related N-phenylacetamide derivatives. By examining the structure-activity relationships (SAR) in anticancer, antimicrobial, and anti-inflammatory contexts, we aim to provide a predictive framework for researchers engaged in the rational design of novel therapeutic agents based on this promising chemical class.
Part 1: Anticancer Activity - A Primary Therapeutic Avenue
The phenylacetamide scaffold has been extensively investigated for its cytotoxic effects against various cancer cell lines.[3][4][5][6] The antiproliferative action is often linked to the induction of apoptosis, making these compounds attractive candidates for chemotherapy development.[4][7]
Comparative Cytotoxicity
The efficacy of N-phenylacetamide derivatives is highly dependent on the nature and position of substituents on the aromatic rings. Studies on analogous compounds reveal critical insights into the SAR. For instance, the presence of electron-withdrawing groups, such as nitro (NO₂) or fluoro (F) moieties, tends to enhance cytotoxic activity compared to electron-donating groups like methoxy (OCH₃).[3][6]
| Compound ID | Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2b | 2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamide | PC3 (Prostate) | 52 | [3][6] |
| 2c | 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide | PC3 (Prostate) | 80 | [3][6] |
| 2c | 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide | MCF-7 (Breast) | 100 | [3][6] |
| 3b | N-(m-fluorophenyl)-2-phenylacetamide | MDA-MB-468 (Breast) | 1.5 | [4] |
| 3f | N-(p-chlorophenyl)-2-phenylacetamide | MDA-MB-468 (Breast) | 1.0 | [4] |
| 3j | N-(p-nitrophenyl)-2-phenylacetamide | MDA-MB-468 (Breast) | 0.76 | [4] |
| Imatinib | Reference Drug | PC3 (Prostate) | 40 | [3][6] |
| Doxorubicin | Reference Drug | MDA-MB-468 (Breast) | 0.38 | [4] |
Table 1: Comparative in-vitro cytotoxicity (IC₅₀) of various N-phenylacetamide derivatives.
Expert Analysis of Structure-Activity Relationship (SAR): The data consistently shows that substitutions on the N-phenyl ring are critical determinants of potency. The meta-position for a fluorine atom (compound 3b) and the para-position for a chlorine atom (compound 3f) appear to be favorable for cytotoxicity against MDA-MB-468 breast cancer cells.[4] Furthermore, a strong electron-withdrawing nitro group, particularly at the para-position (compound 3j), confers significant potency.[4] This suggests that the electronic properties of the N-phenyl ring are crucial for target interaction, likely within a specific binding pocket. For the N-(2-fluoro-5-methylphenyl)acetamide series, this implies that the ortho-fluoro and meta-methyl substitutions will create a unique electronic and steric profile that warrants investigation.
Mechanism of Action: Induction of Apoptosis
Several phenylacetamide derivatives exert their anticancer effects by triggering programmed cell death, or apoptosis.[4] This is often achieved through the intrinsic pathway, involving the upregulation of pro-apoptotic proteins like Bax and the activation of executioner caspases such as caspase-3.[4]
Caption: Intrinsic apoptosis pathway potentially induced by N-phenylacetamide derivatives.
Experimental Protocol: In-Vitro Cytotoxicity (MTS Assay)
This protocol is designed to be self-validating by including appropriate controls. The choice of the MTS assay is based on its high throughput, sensitivity, and reliance on mitochondrial activity, which provides an indirect measure of cell viability.
-
Cell Culture: Plate cancer cells (e.g., PC3, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the test N-(2-fluoro-5-methylphenyl)acetamide derivative in DMSO. Perform serial dilutions in a complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is below 0.5% to avoid solvent toxicity.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Test Wells: Cells + Compound dilutions.
-
Vehicle Control: Cells + Medium with DMSO (at the highest concentration used).
-
Positive Control: Cells + A known cytotoxic agent (e.g., Doxorubicin).
-
Blank: Medium only (no cells).
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours until a distinct color change is observed in the vehicle control wells.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Subtract the blank absorbance from all other readings. Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Part 2: Antimicrobial Activity
Derivatives of acetamide have demonstrated notable activity against a spectrum of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[8][9] The inclusion of halogen atoms in the molecular structure is a known strategy for enhancing antimicrobial potency.[10]
Comparative Antimicrobial Efficacy
The antimicrobial profile of acetamide derivatives varies significantly with their substitution patterns. Chloroacetamides, for example, have shown particular effectiveness against Gram-positive bacteria like Staphylococcus aureus.[8]
| Compound ID | Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| 5e | N-(2-hydroxyl-5-chlorophenyl)acetamide | Staphylococcus aureus | 25 | [9] |
| 5e | N-(2-hydroxyl-5-chlorophenyl)acetamide | Klebsiella pneumoniae | 25 | [9] |
| A2 | 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Klebsiella pneumoniae | 512 (MBC) | [10] |
| - | N-(substituted phenyl)-2-chloroacetamides | S. aureus / MRSA | Effective | [8] |
| - | N-(substituted phenyl)-2-chloroacetamides | E. coli | Less Effective | [8] |
| 5k | Thiophenoxyacetamide derivative | Candida albicans | Most Active in Series | [9] |
Table 2: Comparative Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) of related acetamide derivatives.
Expert Analysis of Structure-Activity Relationship (SAR): The presence of a chloro group on the N-phenyl ring (compound 5e) or on the acetyl group (compound A2) appears crucial for antibacterial activity.[9][10] The effectiveness of N-(substituted phenyl)-2-chloroacetamides against Gram-positive strains suggests a mechanism that may involve disruption of the cell wall or membrane, which is more accessible in these bacteria compared to the more complex outer membrane of Gram-negative bacteria like E. coli.[8] For the N-(2-fluoro-5-methylphenyl)acetamide series, while lacking the 2-chloro group, the combination of fluorine and a methyl group may confer sufficient lipophilicity to penetrate microbial membranes, a hypothesis that requires experimental validation.
Caption: General workflow for a broth microdilution antimicrobial susceptibility test.
Experimental Protocol: Antimicrobial Susceptibility (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) and is a gold standard for antimicrobial testing. Its self-validating nature comes from the inclusion of growth and sterility controls.
-
Inoculum Preparation: Culture the test microorganism (e.g., S. aureus ATCC 25923) overnight. Suspend colonies in sterile saline to match the 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in cation-adjusted Mueller-Hinton Broth (MHB), typically from 256 µg/mL down to 0.5 µg/mL.
-
Inoculation: Dilute the standardized bacterial suspension in MHB so that when 50 µL is added to 50 µL of the compound dilution in the wells, the final inoculum density is 5 x 10⁵ CFU/mL.
-
Controls:
-
Growth Control: Wells containing MHB and the bacterial inoculum but no compound.
-
Sterility Control: Wells containing MHB only.
-
Positive Control: A known antibiotic (e.g., Ciprofloxacin).
-
-
Incubation: Seal the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (i.e., no bacterial growth).
Part 3: Anti-inflammatory and Antioxidant Activities
Chronic inflammation and oxidative stress are underlying factors in numerous diseases. Acetamide derivatives have been explored for their potential to mitigate these processes, often by scavenging reactive oxygen species (ROS) or modulating inflammatory pathways.[11][12]
Comparative Anti-inflammatory and Antioxidant Data
The ability of acetamide compounds to reduce ROS and nitric oxide (NO) production in stimulated macrophages is a key indicator of their anti-inflammatory and antioxidant potential.
| Compound ID | Derivative Class | Assay | Result | Reference |
| 40006 | Acetamide Derivative | ROS Production (J774.A1 cells) | Significant reduction (P < 0.01) | [11] |
| 40007 | Acetamide Derivative | ROS Production (J774.A1 cells) | No effect | [11] |
| - | Acetamide Derivative | Anti-inflammatory | Reduced pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) | [7] |
| - | Acetamide Derivative | Anti-inflammatory | Increased anti-inflammatory cytokine (IL-10) | [7] |
| FAs | Flavonoid Acetamides | DPPH Antioxidant Assay | High IC₅₀ (33.83-67.10 µM), low activity | [13] |
Table 3: Comparative anti-inflammatory and antioxidant activities of related acetamide derivatives.
Expert Analysis of Structure-Activity Relationship (SAR): The antioxidant and anti-inflammatory activities are highly structure-specific, as demonstrated by the contrasting effects of compounds 40006 and 40007.[11] Some acetamide derivatives can effectively modulate cytokine production, reducing key inflammatory mediators like TNF-α and IL-6 while boosting the protective cytokine IL-10.[7] Interestingly, while acetamide modification can improve the bioavailability of flavonoids, it may decrease their intrinsic antioxidant capacity, as measured by the DPPH assay.[13] This highlights a potential trade-off that must be considered during drug design. The N-(2-fluoro-5-methylphenyl)acetamide structure, with its electron-rich aromatic system, may possess inherent antioxidant properties, but this requires direct experimental confirmation.
Experimental Protocol: Cellular ROS Production Assay (DCFH-DA)
This assay provides a direct measure of a compound's ability to reduce intracellular ROS levels in a biologically relevant context.
-
Cell Culture: Seed J774.A1 macrophage cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the N-(2-fluoro-5-methylphenyl)acetamide derivative for 1 hour.
-
Probe Loading: Load the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 minutes in the dark. DCFH-DA is a non-fluorescent probe that is oxidized to the highly fluorescent dichlorofluorescein (DCF) by ROS.
-
Induction of Oxidative Stress: Induce ROS production by adding an oxidant like tert-butyl hydroperoxide (tBOH).
-
Test Wells: Cells + Compound + DCFH-DA + tBOH.
-
Negative Control: Cells + DCFH-DA (no tBOH).
-
Positive Control: Cells + DCFH-DA + tBOH (no compound).
-
Reference Control: Cells + A known antioxidant (e.g., N-acetylcysteine) + DCFH-DA + tBOH.
-
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
Data Analysis: Quantify the reduction in fluorescence in the compound-treated wells relative to the positive control.
General Synthesis Pathway
The synthesis of N-phenylacetamide derivatives is typically straightforward, proceeding via the acylation of an appropriately substituted aniline.[14][15]
Caption: General synthesis workflow for N-(2-fluoro-5-methylphenyl)acetamide.
Conclusion and Future Directions
This comparative guide synthesizes evidence from a range of N-phenylacetamide derivatives to build a strong case for the therapeutic potential of the N-(2-fluoro-5-methylphenyl)acetamide scaffold. The existing structure-activity relationship data strongly suggest that these compounds are likely to exhibit significant anticancer activity , driven by the electronic influence of the fluoro substituent. Furthermore, there is a reasonable basis to predict moderate antimicrobial properties , particularly if the acetyl moiety is further modified.
The path forward requires a dedicated research program focused on:
-
Synthesis: Efficient synthesis of a library of N-(2-fluoro-5-methylphenyl)acetamide derivatives with variations on the acetamide portion.
-
In-Vitro Screening: Systematic evaluation of these novel compounds using the detailed protocols provided herein for cytotoxicity, antimicrobial efficacy, and anti-inflammatory/antioxidant activity.
-
Mechanism of Action Studies: For lead compounds, elucidation of the precise molecular targets and pathways responsible for their biological effects.
By leveraging the insights from related scaffolds and applying rigorous, self-validating experimental designs, researchers can efficiently explore and optimize the therapeutic promise of this chemical class.
References
- Mphahlele, D., et al. (2022).
- Keylor, M. H., et al. (2020). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. PMC.
- Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)
- Bogdanović, A., et al. (2021). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. PMC.
- Onur, E., et al. (1997). Synthesis and microbiological activity of some novel N-(2-hydroxyl-5-substitutedphenyl)benzacetamides, phenoxyacetamides and thiophenoxyacetamides as the possible metabolites of antimicrobial active benzoxazoles. PubMed.
- Gholampour, Z., et al. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences.
- Zhang, Y., et al. (2024).
- Rani, P., et al. (2016). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy)
- Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)
- Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)
- Autore, G., et al. (2010).
- de Oliveira, L. S., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. MDPI.
- Smolecule. (2023). N-(5-chloro-4-fluoro-2-methylphenyl)acetamide. Smolecule.
- Gavalas, A., et al. (2005). Effects of the novel non-steroidal anti-inflammatory compound [N-(2-thiolethyl)-2- {2- [N'- (2,6- dichlorophenyl)
- Autore, G., et al. (2010). (PDF) Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity.
- Patel, S. B., et al. (2024). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqSzWeYC4emfJQuxmzlcds9-eyB4uPBAxQIT9a-K_KEaNPbPdhqMbjx2OlylyeZPtWJ1bPAqvDMPnF2AnSIotKzPUN1v7Vkmd8qGCG6U1EVYYwExKmOY4Dbkgyht2GxKxxYe4c1AVny-Btq0g2JrMZ8dNpqpMnDISvOA==](
Sources
- 1. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of the novel non-steroidal anti-inflammatory compound [N-(2-thiolethyl)-2- {2- [N'- (2,6- dichlorophenyl) amino] phenyl}acetamide on cytokines and apoptosis in ischaemic rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and microbiological activity of some novel N-(2-hydroxyl-5-substitutedphenyl)benzacetamides, phenoxyacetamides and thiophenoxyacetamides as the possible metabolites of antimicrobial active benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, biological and computational studies of flavonoid acetamide derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Buy N-(5-chloro-4-fluoro-2-methylphenyl)acetamide | 1434142-01-4 [smolecule.com]
- 15. ijper.org [ijper.org]
The Electrophilicity Index of 2-bromo-N-(2-fluoro-5-methylphenyl)acetamide: A Comparative Guide for Covalent Inhibitor Design
In the landscape of modern drug discovery, the strategic design of covalent inhibitors hinges on a nuanced understanding of electrophilicity. For researchers and scientists navigating the complexities of drug development, the electrophilicity index (ω) has emerged as a critical in silico parameter for predicting the reactivity of electrophilic warheads. This guide provides an in-depth analysis of the electrophilicity index of 2-bromo-N-(2-fluoro-5-methylphenyl)acetamide, a representative α-haloacetamide, and offers a comparative perspective against other relevant electrophilic moieties. By elucidating the theoretical underpinnings and practical applications of this index, we aim to empower drug development professionals with the knowledge to refine their covalent inhibitor design strategies.
The Concept of the Electrophilicity Index
The electrophilicity index (ω) is a quantitative measure of an electrophile's ability to accept electrons.[1][2] It is a descriptor derived from conceptual Density Functional Theory (DFT) and provides a global measure of a molecule's reactivity.[3] The index is defined by the equation:
ω = μ² / 2η
where:
-
μ represents the electronic chemical potential, which is the negative of the electronegativity.
-
η signifies the chemical hardness, which is a measure of the resistance to a change in electron distribution.[2]
A higher electrophilicity index indicates a greater propensity for the molecule to act as an electrophile and react with a nucleophile.[3] In the context of drug design, this translates to a higher potential for a covalent warhead to form a bond with its target protein, but also a potential for off-target reactivity and associated toxicity.
Comparative Analysis of Electrophilic Warheads
The selection of an appropriate electrophilic warhead is a pivotal decision in the design of covalent inhibitors. The reactivity of the warhead must be finely tuned to ensure selective and efficient binding to the target protein while minimizing off-target reactions. Here, we compare the electrophilicity of 2-bromo-N-(2-fluoro-5-methylphenyl)acetamide with other commonly employed electrophilic moieties.
| Electrophilic Warhead Class | Representative Structure | Expected Relative Electrophilicity Index (ω) | Key Characteristics |
| α-Haloacetamides | 2-bromo-N-(2-fluoro-5-methylphenyl)acetamide | Moderate to High | Tunable reactivity based on the halogen and substituents. Forms stable thioether bonds with cysteine residues. |
| Acrylamides | N-phenylacrylamide | Moderate | Michael acceptors that react with soft nucleophiles like cysteine. Widely used in approved drugs.[4] |
| Propargylamides | N-phenylpropiolamide | Moderate | Another class of Michael acceptors with distinct reactivity profiles compared to acrylamides.[5] |
| Nitriles | Benzonitrile | Low to Moderate | Can act as reversible or irreversible covalent warheads depending on the context. |
| Epoxides | Styrene oxide | High | Highly reactive electrophiles, often associated with toxicity concerns. |
Note: The exact electrophilicity index is highly dependent on the specific molecular structure and requires computational calculation. The values presented here are general trends.
The 2-bromo-N-(2-fluoro-5-methylphenyl)acetamide, as an α-bromoacetamide, is expected to possess a significant electrophilicity index due to the presence of the electron-withdrawing bromine atom, which activates the adjacent carbonyl group for nucleophilic attack. The fluorine and methyl substituents on the phenyl ring will further modulate this reactivity.
Experimental and Computational Protocols
To provide a practical framework for researchers, we outline both the computational workflow for determining the electrophilicity index and a general experimental protocol for the synthesis of the title compound.
Computational Workflow for Electrophilicity Index Calculation
This workflow details the steps for calculating the electrophilicity index using quantum chemistry software.
Caption: Computational workflow for electrophilicity index calculation.
Detailed Methodology:
-
Structure Preparation:
-
Construct the 3D structure of 2-bromo-N-(2-fluoro-5-methylphenyl)acetamide using molecular modeling software.
-
Perform a thorough conformational search to identify the lowest energy conformer.
-
-
DFT Calculations:
-
Optimize the geometry of the lowest energy conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).[2]
-
Perform a frequency calculation to ensure the optimized structure corresponds to a true energy minimum (no imaginary frequencies).
-
Calculate the single-point energies of the neutral molecule, its cation (by removing one electron), and its anion (by adding one electron) at the optimized geometry.
-
-
Index Calculation:
-
Calculate the vertical Ionization Potential (IP) and Electron Affinity (EA):
-
IP = E(cation) - E(neutral)
-
EA = E(neutral) - E(anion)
-
-
Determine the chemical potential (μ) and chemical hardness (η):
-
μ ≈ -(IP + EA) / 2
-
η ≈ (IP - EA) / 2
-
-
Calculate the electrophilicity index (ω) using the formula: ω = μ² / 2η.[2]
-
Synthesis of 2-bromo-N-(2-fluoro-5-methylphenyl)acetamide
The following is a general procedure for the synthesis of the title compound via acylation of the corresponding aniline.
Caption: General workflow for the synthesis of the target compound.
Detailed Methodology:
-
Reaction Setup:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-fluoro-5-methylaniline (1.0 eq.) in a suitable anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Add a non-nucleophilic base such as triethylamine or pyridine (1.1 eq.).
-
Cool the mixture to 0-5 °C using an ice bath.
-
-
Acyl Halide Addition:
-
Slowly add bromoacetyl bromide or bromoacetyl chloride (1.1 eq.) to the stirred solution.
-
Maintain the temperature at 0-5 °C during the addition.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by adding water.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by recrystallization or silica gel column chromatography to yield 2-bromo-N-(2-fluoro-5-methylphenyl)acetamide.
-
Conclusion
The electrophilicity index serves as a powerful predictive tool in the rational design of covalent inhibitors. For 2-bromo-N-(2-fluoro-5-methylphenyl)acetamide, this index provides a quantitative measure of its potential as an electrophilic warhead. By comparing its anticipated electrophilicity with that of other common warheads, researchers can make more informed decisions in the early stages of drug discovery. The computational and synthetic protocols provided herein offer a practical guide for the characterization and preparation of this and similar compounds, ultimately facilitating the development of more selective and effective covalent therapeutics.
References
- An Experimental Radical Electrophilicity Index - PubMed. (2017, November 3).
- Covalent inhibitor reactivity prediction by the electrophilicity index-in and out of scope. (2021, April 15). Journal of Computer-Aided Molecular Design.
- On the Electrophilic Character of Molecules Through Its Relation with Electronegativity and Chemical Hardness - PMC. (2012, February 17).
- Technical Support Center: Synthesis of 2-bromo-N-(2,4-difluorophenyl)acetamide - Benchchem.
- Automated quantum chemistry for estimating nucleophilicity and electrophilicity with applications to retrosynthesis and covalent inhibitors - Digital Discovery (RSC Publishing). (2024, January 8).
- A Theoretical Study of the Relationship between the Electrophilicity ω Index and Hammett Constant σ p in [3+2] Cycloaddition Reactions of Aryl Azide/Alkyne Derivatives - MDPI. (2016, October 27).
- Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide | ACS Omega - ACS Publications - ACS.org. (2022, March 21).
- The Electrophilicity Index in Organic Chemistry - ResearchGate.
Sources
- 1. On the Electrophilic Character of Molecules Through Its Relation with Electronegativity and Chemical Hardness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Covalent inhibitor reactivity prediction by the electrophilicity index-in and out of scope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Automated quantum chemistry for estimating nucleophilicity and electrophilicity with applications to retrosynthesis and covalent inhibitors - Digital Discovery (RSC Publishing) DOI:10.1039/D3DD00224A [pubs.rsc.org]
Quality Control Standards for Fluorinated Pharmaceutical Intermediates
Executive Summary
The introduction of fluorine into pharmaceutical scaffolds—now present in roughly 25% of approved drugs—has fundamentally altered the landscape of chemical manufacturing and quality control. For the drug development professional, fluorinated intermediates present a unique "blind spot" in traditional analysis. Standard HPLC-UV methods often fail to detect non-chromophoric fluorinated byproducts or inorganic fluoride salts, leading to mass balance discrepancies that can derail late-stage CMC (Chemistry, Manufacturing, and Controls) filings.
This guide moves beyond basic compliance to establish a self-validating quality control architecture . We compare the industry baseline (HPLC) against the authoritative analytical standard (19F qNMR) and the mass-balance enforcer (Combustion Ion Chromatography), providing a roadmap to ensure the structural and chemical integrity of your fluorinated supply chain.
Part 1: The Fluorine Challenge
Why Standard QC Fails In traditional organic synthesis, impurities are often structurally similar to the product and share UV-active chromophores. However, fluorination chemistries (using reagents like DAST, Selectfluor, or HF) frequently generate two types of "invisible" impurities:
-
Regioisomers with identical mass: Hard to separate by LC-MS without specialized columns.
-
Inorganic/Polymeric Fluorides: Often UV-inactive and retained poorly on C18 columns, leading to overestimation of purity.
The Regulatory Stance (ICH Q3A) According to ICH Q3A(R2) , impurities in new drug substances must be reported if they exceed 0.05% (for daily doses ≤ 2g). Standard methods often miss fluorinated impurities at this threshold until they concentrate in the final API.
Part 2: Comparative Analysis of Analytical Techniques
The following table contrasts the three primary methodologies for evaluating fluorinated intermediates.
| Feature | HPLC-UV / LC-MS (The Baseline) | 19F qNMR (The Gold Standard) | Combustion Ion Chromatography (CIC) (The Mass Balance Check) |
| Primary Principle | Separation based on polarity/hydrophobicity + UV absorbance. | Direct nuclear spin excitation proportional to molar concentration. | Total combustion to HF, followed by ionic conductivity detection.[1] |
| Reference Standard | REQUIRED. Impossible for novel intermediates without a certified standard. | NOT REQUIRED. Uses a universal Internal Standard (IS). | NOT REQUIRED. Calibrated against simple fluoride salts. |
| Blind Spots | Non-UV active impurities; inorganic fluoride salts; co-eluting isomers. | Compounds with no fluorine; paramagnetic impurities (broadening). | Cannot distinguish which molecule the fluorine came from (only Total Fluorine). |
| Sensitivity (LOD) | High (ppm level). | Moderate (0.1% - 1% depending on scans). | High (ppb level). |
| Throughput | High (Automated injections). | Medium (Requires manual processing/phasing). | Low to Medium. |
| Best Use Case | Routine batch release after method validation. | Primary purity assignment and structure elucidation. | Mass balance verification (Total Organic Fluorine). |
Senior Scientist Insight: The "Purity Gap"
In my experience, a common failure mode occurs when HPLC indicates 99.5% purity, but the yield of the subsequent step is consistently 10% lower than calculated. This "mass balance gap" is almost always due to inorganic fluoride salts or oligomers that HPLC missed but 19F qNMR or CIC would have detected immediately.
Part 3: The Self-Validating Protocol (19F qNMR)
19F qNMR is the only technique that provides absolute purity without a matched reference standard. However, it is prone to operator error regarding relaxation times. The following protocol includes a mandatory T1 relaxation check to ensure data integrity.
Workflow Diagram: The Integrated QC Decision Tree
Caption: Figure 1. A self-validating 19F qNMR workflow. The critical step is the T1 check, preventing signal saturation errors common in fluorinated analysis.
Detailed SOP: Quantitative 19F NMR
Objective: Determine absolute purity (wt%) of a fluorinated intermediate.
1. Internal Standard (IS) Selection:
-
Criteria: High purity (>99.9% TraceCERT® or equivalent), non-volatile, soluble, and 19F signals distinct from the analyte (>10 ppm separation).
-
Recommendation:
-
For aliphatic fluorines:α,α,α-Trifluorotoluene (-63 ppm).
-
For aromatic fluorines:3,5-Bis(trifluoromethyl)benzoic acid (-61 ppm) or 4,4'-Difluorobenzophenone (-106 ppm).
-
2. Sample Preparation (Gravimetric Precision):
-
Weigh approx. 10-20 mg of Analyte (
) and 10-15 mg of Internal Standard ( ) directly into the NMR tube or a mixing vial. -
Critical: Use a micro-balance with readability of 0.01 mg. Record weights to 4 decimal places.
-
Dissolve in 0.6 mL of deuterated solvent (e.g., DMSO-d6). Ensure complete dissolution (sonicate if necessary).
3. Instrument Parameters (The "Trust" Layer):
-
Pulse Angle: 90° (maximize signal).
-
Spectral Width (SW): Large enough to cover all F signals (typically 200-300 ppm).
-
Transmitter Offset (O1P): Center between Analyte and IS signals to minimize off-resonance effects.
-
Relaxation Delay (D1): MUST be ≥ 5 × T1 of the slowest relaxing fluorine nucleus.
-
Validation: Run a quick T1 inversion recovery experiment. If the longest T1 is 4.0s, set D1 = 20s. Failure to do this results in integration errors of up to 10%.
-
-
Scans (NS): 16 to 64 (to achieve S/N > 250:1).
4. Processing & Calculation:
-
Apply exponential window function (LB = 0.3 - 1.0 Hz).
-
Phase correction: Manual phasing is required; auto-phasing is often unreliable for quantitative integration.
-
Baseline correction: Polynomial fit (Bernstein) to ensure flat baseline at integral endpoints.
-
Formula:
Wherengcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="ng-star-inserted display"> =Integral area, =Number of F nuclei, =Molar mass, =Weighed mass, =Purity.[1][2][3][4][5][6][7][8][9]
Part 4: Case Study - The "Hidden" Isomer
Scenario: A development lab synthesized a trifluoromethyl-pyridine intermediate.
-
HPLC Result: 99.2% purity (Area %).
-
Issue: The subsequent coupling reaction failed to proceed to completion.
Investigation: The sample was subjected to the 19F qNMR protocol described above.
| Parameter | HPLC-UV Data | 19F qNMR Data |
| Purity Value | 99.2% | 84.5% |
| Impurities Detected | None (>0.05%) | 1. Major impurity at -65 ppm (12%)2. Inorganic Fluoride (-120 ppm, broad) |
| Conclusion | The "impurity" was a regioisomer with identical UV absorbance and retention time, plus residual inorganic fluoride salts from the workup. | Action: Recrystallization protocol modified. |
Visualization of the Analytical Gap
Caption: Figure 2. Comparison of detector "vision." HPLC merges structurally similar species; NMR resolves them based on electronic environment.
Part 5: Regulatory & Compliance Alignment
To ensure your data withstands an audit, align your reporting with these guidelines:
-
ICH Q3A (Impurities): Use 19F qNMR to characterize any impurity >0.05%. If the impurity is a new fluorinated species, its chemical shift provides structural clues (e.g., shift from -60 ppm to -120 ppm suggests loss of CF3 and formation of Ar-F).
-
Mass Balance: If qNMR purity (organic) + CIC (inorganic fluoride) < 98%, you have missing non-fluorinated impurities (solvents, water, or non-F byproducts).
-
Data Integrity: Save all FID (Free Induction Decay) files. Modern audits require raw data, not just the processed PDF report.
References
-
International Council for Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances.[10] (2006).[2][11][12] Available at: [Link]
- United States Pharmacopeia (USP).USP <761> Nuclear Magnetic Resonance Spectroscopy.
-
T. Schoenberger. Determination of purity by quantitative NMR spectroscopy: Organic Process Research & Development. (2012). Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). Draft Method 1621: Screening Method for the Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC).[13] (2022).[13] Available at: [Link]
Sources
- 1. Comprehensive Screening of Per- and Polyfluoroalkyl Substances (PFAS) in Food Contact Materials: Utilizing Combustion Ion Chromatography for Total Organic Fluorine (TOF) Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. measurlabs.com [measurlabs.com]
- 4. Review of 18F-FDG Synthesis and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Certified Reference Materials for ¹⁹F NMR [sigmaaldrich.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. database.ich.org [database.ich.org]
- 13. Analysis of Adsorbable Organic Fluorine (AOF) by Combustion Ion Chromatography(CIC) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
